Dexketoprofen (trometamol)
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dexketoprofen Trometamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dexketoprofen (B22426) trometamol, a potent non-steroidal anti-inflammatory drug (NSAID). The document details the synthetic pathways, experimental protocols, and analytical techniques crucial for its development and quality control.
Introduction
Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the dextrorotatory (S)-(+)-enantiomer of the racemic compound ketoprofen (B1673614).[1] As an NSAID, it functions as a potent inhibitor of prostaglandin (B15479496) synthesis by blocking the cyclooxygenase (COX-1 and COX-2) pathways.[2] This targeted action provides effective analgesic, anti-inflammatory, and antipyretic properties.[1][2] The formulation as a tromethamine salt enhances the aqueous solubility and bioavailability of dexketoprofen, leading to a rapid onset of action.[1][3] The molecular formula of dexketoprofen trometamol is C₂₀H₂₅NO₆, and its molecular weight is 375.42 g/mol .[4]
Synthesis of Dexketoprofen Trometamol
The primary route for synthesizing dexketoprofen trometamol involves a salt formation reaction between dexketoprofen and tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol).[5] The synthesis begins with obtaining the optically pure dexketoprofen, which is typically achieved through the resolution of racemic ketoprofen or by asymmetric synthesis.[6][7][8] Following the isolation of dexketoprofen, it is reacted with an equimolar amount of tromethamine in a suitable solvent system to yield the final salt.[9]
The workflow for a typical synthesis process is illustrated below.
References
- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. usbio.net [usbio.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. CN109096229A - A kind of synthetic method of dexketoprofen intermediate - Google Patents [patents.google.com]
- 9. CN101928214B - Method for synthesizing dexketoprofen trometamol - Google Patents [patents.google.com]
Unraveling the Crystalline Architecture of Dexketoprofen Trometamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of dexketoprofen (B22426) trometamol, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document summarizes the crystallographic data of its known polymorphic and hydrated forms, details the experimental protocols for their characterization, and visualizes the analytical workflows.
Overview of Crystalline Forms
Dexketoprofen trometamol is known to exist in at least three distinct crystalline forms: two anhydrous polymorphs, designated as Form A and Form B, and a dihydrate form. Form A is the thermodynamically stable form under ambient conditions, while Form B is a metastable polymorph. The dihydrate form incorporates two water molecules into its crystal lattice.[1] The interconversion between the anhydrous and hydrated forms is a critical aspect of its solid-state chemistry.
Crystallographic Data
The following tables summarize the key crystallographic data for the known forms of dexketoprofen trometamol.
Dexketoprofen Trometamol Dihydrate (DK-T_2H₂O)
Single-crystal X-ray diffraction (SCXRD) has provided a detailed three-dimensional structure of the dihydrate form.[1]
Table 1: Crystallographic Data for Dexketoprofen Trometamol Dihydrate
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄O₃·C₄H₁₁NO₃·2H₂O |
| Formula Weight | 411.45 |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 13.038(3) Å |
| b | 6.096(1) Å |
| c | 27.234(6) Å |
| α | 90° |
| β | 98.63(3)° |
| γ | 90° |
| Volume | 2137.9(8) ų |
| Z | 4 |
| Density (calculated) | 1.278 Mg/m³ |
| Absorption Coefficient | 0.783 mm⁻¹ |
| F(000) | 880 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 3.26 to 66.54° |
| Index ranges | -15<=h<=15, -7<=k<=7, -32<=l<=32 |
| Reflections collected | 30053 |
| Independent reflections | 7338 [R(int) = 0.0461] |
| Completeness to theta = 66.54° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.926 and 0.863 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 7338 / 1 / 553 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1044 |
| R indices (all data) | R1 = 0.0436, wR2 = 0.1073 |
| Largest diff. peak and hole | 0.231 and -0.222 e.Å⁻³ |
Source: CCDC 2012545[1]
Anhydrous Polymorphs: Form A and Form B
Form A is the stable anhydrous polymorph, while Form B is metastable and tends to convert to Form A.[2] The crystal structure of Form A has been determined, whereas for Form B, characterization is primarily based on X-ray powder diffraction (XRPD) data.
Table 2: Crystallographic Data for Anhydrous Form A
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄O₃·C₄H₁₁NO₃ |
| Formula Weight | 375.42 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 12.984(3) Å |
| b | 6.104(1) Å |
| c | 25.084(5) Å |
| α | 90° |
| β | 94.34(3)° |
| γ | 90° |
| Volume | 1980.5(7) ų |
| Z | 4 |
| Density (calculated) | 1.259 Mg/m³ |
Source: CCDC 1944780
Table 3: Characteristic X-ray Powder Diffraction Peaks for Anhydrous Form A and Form B
| Form A (2θ ± 0.2°) | Form B (Characteristic Peaks) |
| 5.14 | The XRPD pattern for Form B is distinct from Form A, but specific peak positions are not consistently reported in publicly available literature due to its instability. Patents describe it as being obtainable under different crystallization conditions but converting to Form A over time. |
| 8.02 | |
| 9.83 | |
| 10.06 | |
| 10.37 | |
| 16.06 | |
| 16.29 | |
| 17.50 | |
| 19.58 | |
| 21.47 | |
| 26.86 |
Source: EP1739072A1[2]
Experimental Protocols
The characterization of the crystalline forms of dexketoprofen trometamol involves several key analytical techniques. The following sections detail the methodologies employed.
Crystallization
Preparation of Single Crystals of Dihydrate Form: Single crystals of the dihydrate form suitable for SCXRD can be obtained by slow evaporation from an aqueous solution. A typical procedure involves dissolving dexketoprofen trometamol Form A in deionized water at room temperature and allowing the solution to stand undisturbed. Colorless, plate-like crystals of the dihydrate form are expected to form over several days.[1]
Preparation of Anhydrous Form A: The thermodynamically stable Form A is typically obtained through a controlled crystallization process. One method involves dissolving dexketoprofen acid and tromethamine in a mixture of ethanol (B145695) and xylene at an elevated temperature (e.g., 50-55 °C) to form a clear solution. A controlled, slow cooling rate is then applied to induce crystallization of Form A.[2]
Preparation of Anhydrous Form B: The metastable Form B can be obtained by rapid cooling of a supersaturated solution of dexketoprofen trometamol. For instance, a solution in an ethanol/xylene mixture, similar to the preparation of Form A, can be rapidly cooled to a lower temperature (e.g., 0-5 °C) to favor the crystallization of the kinetically preferred Form B.[2]
Single-Crystal X-ray Diffraction (SCXRD)
A suitable single crystal is mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
-
Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector.
-
Radiation Source: Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å).
-
Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for factors such as Lorentz and polarization effects, and absorption are applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for fingerprinting crystalline phases and is particularly useful for distinguishing between polymorphs.
-
Instrument: A powder diffractometer in Bragg-Brentano geometry.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.
-
Typical Scan Parameters:
-
2θ Range: 3° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the relationship between the different forms of dexketoprofen trometamol.
Conclusion
The solid-state landscape of dexketoprofen trometamol is characterized by the existence of two anhydrous polymorphs and a dihydrate form. A thorough understanding of their respective crystal structures, stability, and interconversion pathways is paramount for the development of robust and effective drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling informed decisions in formulation development, manufacturing, and quality control. The application of techniques such as SCXRD and XRPD is indispensable for the comprehensive characterization of this important active pharmaceutical ingredient.
References
Beyond Cyclooxygenase: An In-depth Technical Guide to the Multifaceted Mechanisms of Dexketoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[1][2] However, a growing body of evidence suggests that the therapeutic efficacy of dexketoprofen extends beyond its COX-inhibitory activity. This technical guide delves into the supplementary mechanisms of action of dexketoprofen, providing a comprehensive overview of its effects on various signaling pathways and cellular processes that contribute to its analgesic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex pharmacology of this widely used analgesic.
Core Mechanisms Beyond COX Inhibition
Emerging research has identified several non-COX-mediated pathways through which dexketoprofen exerts its effects. These include the modulation of the nitric oxide (NO) pathway, interaction with the central serotonergic system, antioxidant activities, and a recently discovered role in the activation of the NLRP3 inflammasome.
Modulation of the L-arginine-Nitric Oxide (NO) Pathway
Dexketoprofen's antinociceptive effects appear to be significantly influenced by the L-arginine-nitric oxide (NO) signaling pathway.[3][4] Studies have demonstrated that the analgesic activity of dexketoprofen is attenuated by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[3][5] This suggests that a component of dexketoprofen's analgesic action is dependent on the production of NO. The precise mechanism of this interaction is still under investigation but may involve the modulation of downstream signaling cascades, such as the cGMP pathway, which is known to be involved in pain processing.[6][7] The involvement of the NO pathway points towards a more complex central and peripheral mechanism of action than simple prostaglandin (B15479496) synthesis inhibition.[5][8]
Interaction with the Serotonergic System
Evidence suggests an interplay between dexketoprofen and the central serotonergic system in mediating its antinociceptive effects. The analgesic effect of dexketoprofen has been shown to be significantly increased by the presence of a serotonin (B10506) receptor antagonist, indicating a modulatory role of the 5-HT pathway in the drug's action.[4] This interaction suggests that dexketoprofen may influence the descending pain inhibitory pathways that are regulated by serotonin. While the direct molecular targets within this pathway have yet to be fully elucidated, this interaction highlights a potential central nervous system component to dexketoprofen's mechanism that is independent of its peripheral anti-inflammatory effects.
Antioxidant Properties
Dexketoprofen has been shown to possess antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress associated with inflammation.[9][10] In inflammatory conditions, the production of reactive oxygen species (ROS) is often elevated, leading to cellular damage. Studies have indicated that dexketoprofen can modulate the levels of various oxidative stress markers. For instance, in preclinical models, dexketoprofen administration has been associated with changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as levels of reduced glutathione (B108866) (GSH).[11] By restoring redox balance, dexketoprofen may help to protect cells from oxidative damage during acute inflammation.[9]
NLRP3 Inflammasome Activation
In a surprising and novel finding, recent research has demonstrated that dexketoprofen can enhance the activation of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome in human macrophages.[12][13] This effect is mediated by the binding of dexketoprofen to the NLRP3 NATCH domain, which facilitates ATP hydrolysis and subsequent inflammasome activation.[12][13] This leads to an increased release of the pro-inflammatory cytokine IL-1β.[13] This finding presents a paradoxical pro-inflammatory potential for dexketoprofen under certain conditions and suggests that its use in the context of autoin-flammatory diseases, where inflammasomes play a central role, should be approached with caution. This mechanism is independent of COX inhibition and reveals a previously unknown interaction of dexketoprofen with the innate immune system.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies investigating the non-COX mechanisms of dexketoprofen.
Table 1: Antinociceptive Potency and Modulation by the Nitric Oxide Pathway
| Experimental Model | Outcome Measure | Dexketoprofen ED₅₀ (mg/kg, i.p.) | Dexketoprofen ED₅₀ with L-NAME (10 mg/kg, i.p.) | Fold Increase in ED₅₀ | Reference |
| Acetic Acid Writhing Test (Mice) | % Inhibition of Writhing | 12.41 ± 0.32 | 33.10 ± 4.30 | 2.67 | [5] |
| Tail Flick Test (Mice) | % Maximum Possible Effect | 48.06 ± 1.73 | 105.02 ± 9.66 | 2.19 | [5] |
Table 2: Effects on Systemic Oxidative Stress Markers in a Rat Model of Inflammation
| Oxidative Stress Marker | Control (Solvent) | Dexketoprofen | % Change vs. Control | Reference |
| Superoxide Dismutase (SOD) (U/mg protein) | 1.13 ± 0.14 | 1.35 ± 0.11 | +19.5% | [11] |
| Catalase (CAT) (U/mg protein) | 0.45 ± 0.06 | 0.58 ± 0.07 | +28.9% | [11] |
| Reduced Glutathione (GSH) (nmol/mg protein) | 1.28 ± 0.19 | 1.62 ± 0.15 | +26.6% | [11] |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 1.52 ± 0.21 | 1.18 ± 0.13 | -22.4% | [9] |
Data are presented as mean ± standard deviation. The study from which this data is extracted used a carrageenan-induced paw edema model in rats.
Experimental Protocols
Assessment of Antinociceptive Activity and NO Pathway Involvement
-
Animal Model: Male CF-1 mice (25-30 g) were used.[5]
-
Nociceptive Tests:
-
Acetic Acid Writhing Test: Mice were injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg). The number of writhes (abdominal constrictions) was counted for 5 minutes, starting 5 minutes after the injection. Antinociception was expressed as the percentage of inhibition of writhes compared to control animals.[5]
-
Tail Flick Test: A digital algesimeter was used to apply a heat stimulus to the tail of the mouse. The latency to tail withdrawal was recorded. A cut-off time of 8 seconds was set to prevent tissue damage. The antinociceptive response was calculated as the percentage of the maximum possible effect (% MPE).[5]
-
-
Drug Administration: Dexketoprofen was administered i.p. at various doses (1-300 mg/kg) to generate dose-response curves. For the NO pathway investigation, the NOS inhibitor L-NAME (1, 3, or 10 mg/kg) was administered i.p. 30 minutes before dexketoprofen.[5]
-
Data Analysis: The dose that produced 50% of the maximum possible effect (ED₅₀) was calculated by linear regression analysis of the log dose-response curve.[5]
Evaluation of NLRP3 Inflammasome Activation in Human Macrophages
-
Cell Culture: Human macrophages were used for the in vitro assays.[13]
-
Inflammasome Activation: Macrophages were primed with 1 ng/mL of lipopolysaccharide (LPS) for 4 hours. Subsequently, the inflammasome was activated with 5 mM ATP for 30 minutes or 10 µM nigericin (B1684572) for 30 minutes. Dexketoprofen was added at various concentrations (0.1 nM to 100 nM) during the activation step.[13][14]
-
Outcome Measures:
-
IL-1β Release: The concentration of IL-1β in the cell culture supernatant was measured by ELISA.[13][14]
-
Cell Death (Pyroptosis): Cell death was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[13]
-
Western Blot Analysis: The expression of caspase-1 and gasdermin D in cell lysates was analyzed by Western blot to confirm inflammasome activation.[14]
-
-
NLRP3 ATPase Activity Assay: The effect of dexketoprofen on the ATPase activity of purified human NLRP3 protein was assessed. 10 µM of dexketoprofen was incubated with 1 µg/mL of purified human NLRP3 in a kinase buffer. The generation of ADP was measured to determine ATPase activity. The NLRP3 inhibitor MCC950 was used as a control.[13]
Determination of Antioxidant Parameters
-
Animal Model: Wistar albino rats were used in a carrageenan-induced paw edema model of acute inflammation.[9]
-
Sample Collection: Blood and tissue samples were collected for the analysis of oxidative stress markers.
-
Assay Methods:
-
Superoxide Dismutase (SOD) Activity: The epinephrine (B1671497) method was used. The assay mixture contained the sample, epinephrine, and carbonate buffer. The absorbance was measured at 470 nm.[9]
-
Catalase (CAT) Activity: The assay mixture contained the sample, catalase buffer, and 10 mM H₂O₂. The change in absorbance was measured at 230 nm.[9]
-
Reduced Glutathione (GSH) Levels: GSH levels were determined using standard colorimetric assay kits.
-
Lipid Peroxidation (TBARS): The concentration of thiobarbituric acid reactive substances (TBARS) was measured as an index of lipid peroxidation.
-
Signaling Pathways and Experimental Workflows
Caption: Dexketoprofen's modulation of the L-arginine-NO pathway.
Caption: Dexketoprofen enhances NLRP3 inflammasome activation.
Caption: Experimental workflow for assessing antioxidant activity.
Conclusion
While the inhibition of COX enzymes remains the cornerstone of dexketoprofen's mechanism of action, the evidence presented in this guide clearly indicates that its pharmacological profile is far more complex. The modulation of the nitric oxide pathway, interactions with the serotonergic system, and its antioxidant effects likely contribute significantly to its overall analgesic and anti-inflammatory efficacy. The recent discovery of its ability to activate the NLRP3 inflammasome adds a new layer of complexity and warrants further investigation, particularly concerning its use in chronic inflammatory conditions. A comprehensive understanding of these non-COX-mediated actions is crucial for the rational design of future therapeutic strategies and for optimizing the clinical use of dexketoprofen. This multifaceted activity profile may explain its high potency and efficacy in various pain states. Further research is needed to fully elucidate the clinical relevance of these supplementary mechanisms and to explore their potential for therapeutic exploitation.
References
- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nitric Oxide Mediated Dexketoprofen Antinociception [repositorio.udd.cl]
- 4. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. er-journal.com [er-journal.com]
- 6. Role of L-arginine/NO/cGMP/KATP channel signaling pathway in the central and peripheral antinociceptive effect of thymoquinone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of the nitric oxide in the effects and expression of opioid receptors during peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Treatment of oxidative stress-induced pain and inflammation with dexketoprofen trometamol loaded different molecular weight chitosan nanoparticles: Formulation, characterization and anti-inflammatory activity by using in vivo HET-CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Dexketoprofen Trometamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol is the tromethamine salt of the S-(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614).[1][2] Racemic ketoprofen is a potent inhibitor of prostaglandin (B15479496) synthesis, with this activity primarily attributed to the S-(+)-enantiomer, dexketoprofen.[1][3] The R-(-)-enantiomer is largely devoid of this activity.[1][3] The use of the single, active enantiomer is intended to provide the therapeutic effect while potentially reducing the metabolic load and adverse events associated with the racemic mixture.[4] The tromethamine salt enhances the water solubility and absorption of dexketoprofen, leading to a more rapid onset of action.[4][5] This guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of dexketoprofen trometamol, supported by experimental data and methodologies.
Pharmacodynamics: The Molecular Basis of Efficacy
The primary mechanism of action for dexketoprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.[4][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] Dexketoprofen has been shown to inhibit both COX-1 and COX-2 isoforms.[4][6]
Cyclooxygenase (COX) Inhibition
Dexketoprofen demonstrates potent inhibitory activity against both COX-1 and COX-2. The S-(+)-enantiomer is significantly more potent than the R-(-)-enantiomer.[8]
Table 1: In Vitro Cyclooxygenase Inhibition by Dexketoprofen (S-(+)-Ketoprofen)
| Enzyme | IC50 | Source |
| COX-1 | 1.9 nM | [9] |
| COX-2 | 27 nM | [9] |
| COX-2 (in guinea pig whole blood) | 0.024 µM | [8] |
| COX-2 (from sheep placenta) | 5.3 µM | [8] |
Signaling Pathway of COX Inhibition
Preclinical Efficacy Models
Animal studies have confirmed the analgesic and anti-inflammatory potency of dexketoprofen.
-
Analgesic Activity: In murine models of visceral pain, such as the acetic acid abdominal constriction (writhing) test, intraperitoneally administered dexketoprofen demonstrated a potent antinociceptive effect.[10][11] In this model, dexketoprofen showed higher relative potency compared to racemic ketoprofen.[11] Studies also suggest that its analgesic effect may involve mechanisms beyond simple COX inhibition, with potential contributions from the nitric oxide (NO) and serotonin (B10506) (5-HT) pathways.[10]
-
Anti-inflammatory Potency: In animal models, the anti-inflammatory potency of dexketoprofen was consistently found to be equivalent to that of a double dose of racemic ketoprofen.[1]
-
Gastrointestinal Effects: In rats, the gastric ulcerogenic effect of dexketoprofen at oral doses of 1.5 to 6 mg/kg was not different from that of double the dose (3 to 12 mg/kg) of racemic ketoprofen.[1] However, repeated oral administration of dexketoprofen as the trometamol salt resulted in less gastric ulceration compared to the free acid form of both dexketoprofen and the racemate.[1]
Experimental Protocols: Pharmacodynamic Studies
-
Acetic Acid Writhing Test (Murine Model of Visceral Pain):
-
Animals: Mice are typically used.[10]
-
Procedure: A dose-response curve for dexketoprofen (e.g., 1, 3, 10, 30, and 100 mg/kg, i.p.) is established.[10]
-
Induction of Pain: Visceral pain is induced by an intraperitoneal injection of acetic acid.[10]
-
Endpoint: The number of abdominal constrictions (writhes) is counted over a specified period following the acetic acid injection. A reduction in the number of writhes compared to a control group indicates an analgesic effect.[10]
-
-
Chronic Toxicity Studies (Gastrointestinal Safety):
-
Animals: Mice and monkeys have been used.[6]
-
Procedure: Animals are administered dexketoprofen trometamol daily at varying doses. A No Observed Adverse Effect Level (NOAEL) was established at 3 mg/kg/day.[6]
-
Endpoint: The primary adverse effect observed at high doses was dose-related gastrointestinal erosions and ulcers.[6]
-
Preclinical Pharmacokinetics: ADME Profile
The pharmacokinetic profile of dexketoprofen has been evaluated in several animal species.[1][3] The tromethamine salt formulation significantly influences its absorption characteristics.
Absorption
Dexketoprofen trometamol is rapidly absorbed following oral administration.[1] The tromethamine salt increases the drug's solubility, which in turn accelerates its absorption, leading to a faster onset of action compared to the free acid form.[4]
Distribution
Dexketoprofen is highly bound to plasma proteins, primarily albumin (approximately 99%).[4][12] Its apparent volume of distribution is consistent with its high protein binding.[4] It has been detected in the synovial fluid of animals following administration.[4] Notably, dexketoprofen does not accumulate in fat tissue, unlike its R-(-)-enantiomer.[2][4]
Metabolism
Dexketoprofen is extensively metabolized in the liver, primarily through glucuronide conjugation.[2][13] Hydroxylation, mediated by cytochrome P450 enzymes (CYP2C8 and CYP2C9), represents a minor metabolic pathway.[4][13] Importantly, in preclinical and clinical studies, there is no evidence of bioinversion from the active S-(+)-enantiomer to the inactive R-(-)-enantiomer.[1][6]
Excretion
The primary route of elimination for dexketoprofen and its metabolites is renal excretion.[4][6] Following metabolism, the acyl-glucuronide conjugate is the main compound recovered in the urine.[1][6] Virtually no unchanged drug is found in the urine.[2][4] The elimination is rapid, and no drug accumulation has been observed after repeated administration in preclinical models.[6]
Table 2: Summary of Preclinical Pharmacokinetic Parameters of Dexketoprofen (Note: Specific quantitative data from preclinical animal models is limited in the provided search results. The table below summarizes the qualitative findings and includes human data for context where preclinical data is unavailable.)
| Parameter | Observation in Preclinical Models/Context | Source |
| Absorption | Rapid, enhanced by tromethamine salt. | [1][4] |
| Distribution | High plasma protein binding (~99%). Apparent Vd of ~0.25 L/kg (in humans). Does not accumulate in fat. | [4][12] |
| Metabolism | Primarily hepatic via glucuronide conjugation. Minor hydroxylation via CYP2C8/CYP2C9. No bioinversion from S to R form. | [4][6][13] |
| Excretion | Mainly renal excretion of metabolites (acyl-glucuronide). | [4][6] |
| Half-life (t1/2) | Rapid elimination. ~1.05 h in healthy human subjects after a single oral dose. | [4] |
| Tmax (oral) | ~30 minutes in healthy human subjects. | [4][13] |
Experimental Workflow for a Preclinical Pharmacokinetic Study
Metabolic Pathway of Dexketoprofen
Conclusion
Preclinical studies demonstrate that dexketoprofen trometamol is a potent NSAID with a well-characterized pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, with the S-(+)-enantiomer being responsible for this activity. The tromethamine salt formulation facilitates rapid absorption, leading to a swift onset of action. The compound is highly protein-bound, undergoes extensive hepatic metabolism primarily via glucuronidation, and is rapidly excreted through the kidneys with no evidence of accumulation or chiral inversion. These preclinical findings provide a strong foundation for its clinical use in the management of mild to moderate pain.[1][4][6]
References
- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Development of Dexketoprofen | Semantic Scholar [semanticscholar.org]
- 4. saperessere.com [saperessere.com]
- 5. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. What is Dexketoprofen Trometamol used for? [synapse.patsnap.com]
- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
Dexketoprofen's Binding Affinity to Cyclooxygenase Isoforms: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) renowned for its potent analgesic and anti-inflammatory properties. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923)—key mediators of pain, inflammation, and fever. Understanding the differential binding affinity of dexketoprofen to the two main COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, is paramount for elucidating its efficacy and safety profile. This technical guide provides an in-depth analysis of dexketoprofen's binding affinity to COX-1 and COX-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Dexketoprofen's Binding Affinity
The inhibitory potency of dexketoprofen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The available data, derived from various experimental systems, are summarized below.
| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Experimental System |
| IC50 | 1.9 nM[1] | 27 nM[1] | 0.07 | Purified Enzyme Assay |
| IC50 | - | 0.024 µM (24 nM)[2] | - | Guinea Pig Whole Blood Assay |
| IC50 | - | 5.3 µM (5300 nM)[2] | - | Purified COX-2 from Sheep Placenta |
Note: The variability in IC50 values highlights the influence of the experimental system on the determination of binding affinity. Assays using purified enzymes may yield different results compared to more physiologically complex systems like whole blood assays, where factors such as plasma protein binding can influence drug availability.
Signaling Pathway of Prostaglandin (B15479496) Synthesis and Inhibition by Dexketoprofen
Dexketoprofen exerts its anti-inflammatory and analgesic effects by intercepting the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), each with distinct physiological roles. Dexketoprofen's inhibition of COX-1 and COX-2 blocks the formation of PGG2 and PGH2, thereby downregulating the production of these pro-inflammatory and pain-sensitizing mediators.[3][4][5][6][7]
Experimental Protocols for Determining COX Inhibition
The determination of dexketoprofen's binding affinity to COX-1 and COX-2 involves various in vitro and ex vivo assays. The following sections outline the general methodologies employed.
Purified Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of dexketoprofen on purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Highly purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: A reaction mixture is prepared containing the purified COX enzyme, a heme cofactor, and a buffer solution.
-
Inhibitor Addition: Varying concentrations of dexketoprofen are added to the reaction mixture and pre-incubated with the enzyme for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The production of prostaglandins (e.g., PGE2) is quantified. This can be achieved through various methods, including:
-
Radioimmunoassay (RIA): Using specific antibodies to detect radiolabeled prostaglandins.
-
Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric detection method.
-
Liquid chromatography-mass spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying prostanoids.
-
-
Data Analysis: The percentage of enzyme inhibition at each dexketoprofen concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the dexketoprofen concentration and fitting the data to a dose-response curve.
Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors like cell membrane permeability and plasma protein binding.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: Aliquots of the whole blood are incubated with various concentrations of dexketoprofen for a defined period.
-
COX-1 Activity Measurement:
-
To measure COX-1 activity, blood clotting is induced (e.g., by allowing it to clot at 37°C).
-
The production of thromboxane B2 (TXB2), a stable metabolite of the COX-1-derived thromboxane A2, is measured in the serum, typically by RIA or ELISA.
-
-
COX-2 Activity Measurement:
-
To measure COX-2 activity, the whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
The production of prostaglandin E2 (PGE2) is then measured in the plasma, usually by RIA or ELISA.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 production, respectively.
Conclusion
Dexketoprofen demonstrates potent inhibitory activity against both COX-1 and COX-2 enzymes. The available data from purified enzyme assays suggest a preferential, though not highly selective, inhibition of COX-2 over COX-1. The variability in reported IC50 values underscores the importance of considering the experimental context when evaluating the binding affinity of COX inhibitors. The methodologies described provide a framework for the continued investigation and characterization of the interaction between dexketoprofen and cyclooxygenase isoforms, which is crucial for optimizing its clinical use and for the development of future anti-inflammatory and analgesic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PathWhiz [pathbank.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chiral Separation Techniques for Ketoprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal techniques employed for the chiral separation of ketoprofen (B1673614) enantiomers. Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects by inhibiting cyclooxygenase enzymes, while the (R)-enantiomer is largely inactive and can undergo metabolic inversion to the active (S)-form in the body.[1][2][3] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance for pharmaceutical development, quality control, and pharmacokinetic studies.
This guide details the core methodologies for chiral separation, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Simulated Moving Bed (SMB) chromatography. It offers structured data for easy comparison of techniques, detailed experimental protocols, and visualizations of key workflows and principles.
Data Presentation: Comparative Analysis of Chiral Separation Techniques
The following tables summarize quantitative data from various studies on the chiral separation of ketoprofen enantiomers, offering a comparative perspective on the performance of different methods.
High-Performance Liquid Chromatography (HPLC)
| Chiral Stationary Phase (CSP) / Selector | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Analysis Time (min) | Reference |
| Polysaccharide-Based CSPs | ||||||
| Chiralpak AD® (20 µm) | 10% Ethanol (B145695) / 90% n-Hexane / 0.01% TFA | - | - | - | - | [4][5] |
| Chiralpak AD® (20 µm) | 100% Ethanol / 0.01% TFA | - | - | - | - | [4][5] |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol | - | 254 | - | - | [6][7] |
| OJ-H column (Cellulose derivative) | n-Hexane / Isopropanol (80:20, v/v) | - | 254 | - | < 20 | [8] |
| Lux Amylose-2 | Acetonitrile (B52724) / Water (acidified) | 1.0 | - | > 1.5 | < 10 | [9][10] |
| Macrocyclic Antibiotic-Based CSPs | ||||||
| Chirobiotic V | Tetrahydrofuran / 0.5% TEAA buffer (15:85) | 0.7 | - | 2.28 | - | [11] |
| Chiral Mobile Phase Additives (CMPAs) | ||||||
| Norvancomycin (B1247964) (2.0 mM) on C8 column | Acetonitrile / TEAA buffer (pH 5.2) (35:65, v/v) | - | - | - | - | [12] |
| Vancomycin on C8 column | Methanol / 0.25% TEAA buffer (50:50) | 0.7 | - | 2.22 | - | [11] |
Capillary Electrophoresis (CE)
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Detection (nm) | Resolution (Rs) | Analysis Time (min) | Reference |
| Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (50 mM) | Phosphate (B84403) buffer | - | - | - | - | < 20 | [13][14] |
| Heptakis(tri-O-methyl)-β-cyclodextrin (75 mM) | - | - | - | - | - | - | [15] |
| Heptakis 2,3,6-tri-O-methyl-β-cyclodextrin (TMβCD) (0.05 M) | Phosphate-triethanolamine buffer | - | - | - | - | - | [16] |
Simulated Moving Bed (SMB) Chromatography
| Stationary Phase | Mobile Phase | Feed Concentration (g/L) | Productivity (gfeed/Lbed·hr) | Solvent Consumption (Lsolvent/gfeed) | Purity (%) | Reference |
| Chiralpak AD® (20 µm) | 100% Ethanol / 0.01% TFA | 40 | 3.84 | 0.78 | > 98.6 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the chiral separation of ketoprofen.
Protocol 1: HPLC Separation using a Polysaccharide-Based Chiral Stationary Phase
This protocol is based on the methodology for separating ketoprofen enantiomers using a Lux Amylose-2 column.[9][10]
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Lux Amylose-2 column.
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) and acidify with 0.1% acetic acid. Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic ketoprofen standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detection wavelength to 254 nm.
-
-
Injection and Data Acquisition:
-
Inject a suitable volume of the sample (e.g., 10 µL) onto the column.
-
Acquire data for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.
-
Quantify the individual enantiomers by integrating the peak areas.
-
Protocol 2: Capillary Electrophoresis Separation using a Cyclodextrin Chiral Selector
This protocol is based on the methodology for separating ketoprofen enantiomers using heptakis-2,3,6-tri-O-methyl-β-cyclodextrin.[13][14]
-
System Preparation:
-
Capillary Electrophoresis System: A standard CE system with a power supply, detector (e.g., UV), and autosampler.
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): Prepare a phosphate buffer and add 50 mM heptakis-2,3,6-tri-O-methyl-β-cyclodextrin as the chiral selector. Adjust the pH as necessary.
-
-
Sample Preparation:
-
Dissolve the racemic ketoprofen standard or sample in the BGE or a suitable low-conductivity buffer.
-
-
Electrophoretic Conditions:
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
-
Set the capillary temperature (e.g., 25°C).
-
Apply a voltage (e.g., 20 kV).
-
Set the UV detection wavelength to 254 nm.
-
-
Injection and Data Acquisition:
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Acquire the electropherogram.
-
-
Data Analysis:
-
Identify the peaks for each enantiomer based on their migration times.
-
Calculate the resolution between the peaks.
-
Determine the concentration of each enantiomer.
-
Protocol 3: Simulated Moving Bed (SMB) Chromatography for Preparative Separation
This protocol outlines the general steps for preparative separation of ketoprofen enantiomers using SMB technology, based on the work with Chiralpak AD®.[4][5]
-
System and Column Preparation:
-
SMB System: A laboratory-scale SMB unit with multiple columns (e.g., six columns), pumps for eluent, feed, extract, and raffinate, and a valve system for port switching.
-
Stationary Phase: Pack the columns with Chiralpak AD® (20 µm).
-
Mobile Phase: Prepare a solution of 100% ethanol with 0.01% trifluoroacetic acid (TFA).
-
-
Determination of Adsorption Isotherms:
-
Perform frontal analysis or pulse experiments on a single column to determine the adsorption isotherms (e.g., Langmuir isotherms) for each enantiomer. This data is crucial for the design and optimization of the SMB process.
-
-
SMB Operating Parameter Calculation:
-
Based on the isotherm data, use a suitable model (e.g., triangle theory) to calculate the optimal flow rates for the four zones of the SMB unit (eluent, feed, extract, and raffinate) and the switching time.
-
-
SMB Operation:
-
Equilibrate the entire system with the mobile phase.
-
Set the calculated flow rates for each pump.
-
Introduce the feed solution containing the racemic ketoprofen (e.g., 40 g/L) into the designated port.
-
Start the periodic switching of the inlet and outlet ports according to the calculated switching time.
-
-
Fraction Collection and Analysis:
-
Collect the extract stream (containing the more strongly retained enantiomer) and the raffinate stream (containing the less retained enantiomer).
-
Analyze the purity of the collected fractions using an analytical chiral HPLC method (e.g., Protocol 1).
-
-
Process Optimization:
-
Adjust the flow rates and switching time as needed to achieve the desired purity and productivity.
-
Visualizations: Diagrams of Workflows and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental principles of chiral recognition.
Caption: Workflow for Chiral HPLC Separation of Ketoprofen.
Caption: Principle of Chiral Recognition by a Selector.
Caption: Workflow for Preparative SMB Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral and nonchiral determination of ketoprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric purity determination of ketoprofen by capillary electrophoresis: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of ketoprofen enantiomers in human serum by capillary zone electrophoresis: man pharmacokinetic studies after administration of rac-ketoprofen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dexketoprofen Trometamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Dexketoprofen (B22426) trometamol, a non-steroidal anti-inflammatory drug (NSAID). This document details key spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables for easy comparison, detailed experimental protocols for each technique, and visualizations of the drug's mechanism of action and analytical workflows.
Introduction
Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of ketoprofen (B1673614).[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in pharmaceutical formulations and biological matrices.
Spectroscopic Data
The following sections summarize the key spectroscopic data for Dexketoprofen trometamol.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Dexketoprofen trometamol. The wavelength of maximum absorbance (λmax) is dependent on the solvent used.
| Solvent | λmax (nm) | Reference |
| 0.1 N HCl | 259 | [2] |
| 0.1 N HCl | 260 | [3] |
| Methanol | 256 | [4] |
| Methanol | Not Specified | [5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the Dexketoprofen trometamol molecule. The spectra are typically recorded using the Potassium Bromide (KBr) pellet method.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H stretch (trometamol) | 3300 - 3500 (broad) | [3] |
| C-H stretch (aromatic) | ~3060 | [3] |
| C=O stretch (ketone) | ~1655 | [3] |
| C=O stretch (acid salt) | ~1577 | [3] |
| C=C stretch (aromatic) | ~1595, 1480 | [3] |
| C-O stretch | ~1280 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For reference, the ¹H and ¹³C NMR data for the closely related ketoprofen are available in the literature and can provide an approximation of the expected signals for the dexketoprofen moiety.[7]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of Dexketoprofen trometamol. Electrospray ionization (ESI) is a commonly used ionization technique.
| Ionization Mode | Parent Ion (m/z) | Fragment Ions (m/z) | Reference |
| ESI Positive | 255.2 [M+H]⁺ (dexketoprofen) | 209.2, 105.2 | [8][9] |
| ESI Positive | 255.1 [M+H]⁺ (dexketoprofen) | 209.2 | [10] |
| ESI Negative | 253.1 [M-H]⁻ (dexketoprofen) | Not Specified | [11] |
The fragmentation of the protonated dexketoprofen molecule ([C₁₆H₁₄O₃+H]⁺, m/z 255.2) typically involves the loss of formic acid (HCOOH) to yield a fragment at m/z 209.2, and the characteristic benzoyl cation at m/z 105.2.[8]
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Vis Spectroscopy Protocol
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify Dexketoprofen trometamol.
Methodology:
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Dexketoprofen trometamol and dissolve it in a 100 mL volumetric flask with the desired solvent (e.g., 0.1 N HCl or methanol) to obtain a concentration of 100 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 30 µg/mL.[3]
-
Spectrophotometric Analysis:
-
Use a double beam UV-Vis spectrophotometer.
-
Scan the prepared solutions over a wavelength range of 200-400 nm.[3]
-
Use the corresponding solvent as a blank.
-
Record the absorbance spectra and determine the λmax.
-
For quantitative analysis, measure the absorbance of the working standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
FT-IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of Dexketoprofen trometamol to identify its functional groups.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of Dexketoprofen trometamol with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[12]
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.
-
Mass Spectrometry (LC-MS/MS) Protocol
Objective: To confirm the molecular weight and study the fragmentation pattern of Dexketoprofen trometamol for its identification and quantification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Dexketoprofen trometamol in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Chromatographic Separation (LC):
-
Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient of solvents like acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve good separation.
-
-
Mass Spectrometric Detection (MS/MS):
-
Introduce the eluent from the LC column into the mass spectrometer with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in both positive and negative ion modes to detect the parent ions.
-
For fragmentation studies (MS/MS), select the parent ion of dexketoprofen (e.g., m/z 255.2 in positive mode) and subject it to collision-induced dissociation (CID).[8]
-
Detect and analyze the resulting fragment ions to elucidate the fragmentation pathway.
-
Mandatory Visualizations
Mechanism of Action: COX Inhibition Pathway
Dexketoprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of Dexketoprofen trometamol.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of Dexketoprofen trometamol, essential for its analysis in research and quality control settings. The provided data and protocols for UV-Vis, FT-IR, and Mass Spectrometry offer a solid foundation for the characterization and quantification of this important NSAID. While detailed NMR data for the trometamol salt remains an area for further investigation, the information presented herein serves as a valuable reference for professionals in the pharmaceutical sciences.
References
- 1. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. jetir.org [jetir.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pharmata » Submission » Simultaneous Spectrophotometric Determination of Dexketoprofen Trometamol and Thiocolchicoside by Using Principal Component Regression Multivariate Calibration Model in Combined Pharmaceutical Formulation [dergipark.org.tr]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 9. isca.in [isca.in]
- 10. Research Journal of Chemical Sciences : Simple and sensitive LC-ESI-MS method for estimation of dexketoprofen in plasma samples - ISCA [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
In vitro prostaglandin synthesis inhibition by Dexketoprofen
An In-Depth Technical Guide to the In Vitro Inhibition of Prostaglandin (B15479496) Synthesis by Dexketoprofen (B22426)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexketoprofen, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, exerts its potent analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanisms by which dexketoprofen inhibits the cyclooxygenase (COX) enzymes, crucial catalysts in the arachidonic acid cascade. We will delve into the quantitative data defining its inhibitory potency, detail the established experimental protocols for assessing its activity, and visualize the core biochemical pathways and experimental workflows.
The Prostaglandin Synthesis Pathway and Point of Inhibition
Prostaglandins are lipid compounds that mediate physiological processes, including inflammation, pain, and fever.[3] Their synthesis is a multi-step enzymatic process known as the arachidonic acid cascade. The pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.[4] Subsequently, the cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5][6] This intermediate is then rapidly converted by various terminal synthases into a range of biologically active prostanoids, including Prostaglandin E2 (PGE2), a principal mediator of inflammation and pain.[4][7]
Dexketoprofen acts as a non-selective inhibitor of both COX-1 and COX-2, thereby blocking the production of PGH2 and, consequently, all downstream prostaglandins.[8][9] This inhibition is the cornerstone of its therapeutic effects.[3] The S-(+)-enantiomer (dexketoprofen) is responsible for this inhibitory activity, while the R-(-)-enantiomer is essentially inactive in this regard.[2][10]
Quantitative Analysis of COX Inhibition
The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro studies have established that dexketoprofen is a highly potent inhibitor of both COX isoforms.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Dexketoprofen (S-(+)-Ketoprofen) | COX-1 | 1.9 nM | [11] |
| Dexketoprofen (S-(+)-Ketoprofen) | COX-2 | 27 nM | [11] |
Table 1: In Vitro Inhibitory Potency of Dexketoprofen against Cyclooxygenase Isoforms. Data indicates high potency against both enzymes, with a degree of selectivity towards COX-1 in this specific assay.
Experimental Protocols for Measuring In Vitro COX Inhibition
Several robust in vitro methods are employed to characterize the inhibitory activity of compounds like dexketoprofen against COX enzymes.[12] These assays vary in their complexity and physiological relevance but are fundamental to preclinical drug development.
Human Whole Blood Assay (WBA)
The WBA is considered a highly physiologically relevant ex vivo model because it measures COX activity within the complex cellular environment of human blood.[13][14]
-
Principle: The assay differentiates between COX-1 and COX-2 activity based on the cell types and stimuli used.
-
COX-1 Activity: Measured in platelets. Blood is allowed to clot, which activates platelets and induces COX-1-mediated synthesis of Thromboxane A2 (TxA2), measured as its stable metabolite, Thromboxane B2 (TxB2).
-
COX-2 Activity: Measured in monocytes. Lipopolysaccharide (LPS) is added to a separate blood sample to induce the expression of the COX-2 enzyme, which then produces PGE2.[15]
-
-
Methodology:
-
Sample Preparation: Freshly drawn human venous blood is collected into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay).
-
Incubation with Inhibitor: Aliquots of blood are pre-incubated with various concentrations of dexketoprofen or a vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
COX-2 Induction (for COX-2 assay): LPS is added to the appropriate samples and incubated for several hours (e.g., 18-24 hours) to stimulate COX-2 expression and subsequent PGE2 production.
-
COX-1 Induction (for COX-1 assay): Samples without anticoagulant are incubated at 37°C for a defined time (e.g., 1 hour) to allow for spontaneous clotting and TxB2 production.
-
Termination and Analysis: Reactions are stopped by centrifugation to separate plasma. The plasma levels of TxB2 (for COX-1) and PGE2 (for COX-2) are quantified using validated methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
-
Data Analysis: The percentage of inhibition at each dexketoprofen concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting a concentration-response curve.[16]
-
Purified Enzyme Assays (Colorimetric/Fluorometric)
These assays use purified COX-1 and COX-2 enzymes (often ovine or recombinant human) and are well-suited for high-throughput screening.[18][19]
-
Principle: These methods typically measure the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG2 by the cyclooxygenase active site is followed by the reduction of PGG2 to PGH2 by the peroxidase active site. This peroxidase activity is used to drive a colorimetric or fluorometric reaction.[19]
-
Methodology:
-
Reaction Setup: In a microplate well, a reaction buffer containing heme (a necessary cofactor), the purified COX-1 or COX-2 enzyme, and various concentrations of dexketoprofen (or control) are combined.
-
Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[19]
-
Detection: As the COX enzyme functions, the probe is oxidized by the peroxidase activity, leading to a change in color or fluorescence. This change is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the kinetic data. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.
-
Conclusion
Dexketoprofen is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. In vitro assays consistently demonstrate its ability to block prostaglandin synthesis at nanomolar concentrations. The experimental protocols detailed herein, from physiologically relevant whole blood assays to high-throughput purified enzyme systems, are crucial tools for characterizing the pharmacological profile of dexketoprofen and other NSAIDs. The quantitative data derived from these methods underpins our understanding of its mechanism of action and provides a rational basis for its effective clinical use in the management of acute pain and inflammation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. hexiapharm.com [hexiapharm.com]
- 4. PathWhiz [pathbank.org]
- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Physicochemical Properties of Dexketoprofen Trometamol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of dexketoprofen (B22426) trometamol salt, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and methodologies.
Introduction
Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of the racemic compound ketoprofen.[1] This salt form enhances the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API), leading to a more rapid onset of analgesic action.[2] A thorough understanding of its physicochemical properties is paramount for the development of stable, effective, and bioavailable dosage forms.
Quantitative Physicochemical Data
The key physicochemical parameters of dexketoprofen trometamol are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of Dexketoprofen Trometamol
| Solvent/Medium | Solubility | Reference |
| Water | Highly soluble | [3] |
| DMSO | ≥ 2.5 mg/mL | [3] |
| 0.1 N HCl | Lowest solubility among tested buffers | [4] |
| pH 6.8 Buffer | Highest solubility among tested buffers | [4] |
Table 2: pKa and Partition Coefficient
| Property | Value | Reference |
| pKa (at 37 °C) | 4.02 | [4] |
| LogP (Octanol/Water) | 3.61 | [4] |
Table 3: Thermal Properties of Polymorphic Forms
| Polymorph | Melting Point (°C) | Onset of Melting (°C) | Enthalpy of Fusion (J/g) | Reference |
| Form A | 105.5 - 105.7 | 104.6 - 104.7 | 125 - 135 | [5] |
| Form B | 103.1 - 103.3 | 102.1 - 102.5 | 110 - 120 | [6] |
Table 4: Stability of Dexketoprofen Trometamol under Stress Conditions
| Condition | Observation | Reference |
| Acidic (5 M HCl, 80°C, 1 hr) | ~15-20% degradation | [7] |
| Alkaline (5 M NaOH, 80°C, 1 hr) | ~20% degradation | [7] |
| Oxidative (30% H₂O₂, RT, 1 hr) | ~30% degradation | [7] |
| Photochemical (Sunlight, 1 hr) | >50% degradation | [7] |
| Neutral Hydrolysis | Relatively stable | [8] |
| Dry Heat | Relatively stable | [8] |
| UV Light | Relatively stable | [8] |
Experimental Protocols
Detailed methodologies for the characterization of dexketoprofen trometamol are provided below.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of dexketoprofen trometamol is determined using the shake-flask method.
-
Preparation: An excess amount of dexketoprofen trometamol is added to a known volume of the desired solvent (e.g., purified water, phosphate (B84403) buffer pH 7.4) in a sealed container.
-
Equilibration: The container is agitated in a thermostatically controlled shaker bath at a specified temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots of the supernatant are withdrawn at predetermined time intervals and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: The concentration of dexketoprofen trometamol in the filtrate is determined by a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][10]
pKa Determination
The ionization constant (pKa) of dexketoprofen is determined potentiometrically or by UV-spectrophotometry. The following outlines a general potentiometric titration method.
-
Sample Preparation: A known concentration of dexketoprofen trometamol is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) to ensure complete dissolution.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and enthalpy of fusion, and to characterize polymorphic forms.
-
Sample Preparation: A small amount of the dexketoprofen trometamol sample (typically 3-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 150 °C) under a nitrogen purge.[11]
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion is calculated from the area under the melting peak.
Powder X-ray Diffraction (PXRD)
PXRD is a critical technique for the identification and characterization of the crystalline polymorphic forms of dexketoprofen trometamol.[12]
-
Sample Preparation: A sufficient amount of the powder sample is gently packed into a sample holder to ensure a flat, uniform surface.
-
Instrumental Conditions: The analysis is performed using a diffractometer with Cu Kα radiation.[13] Typical settings include a voltage of 40 kV and a current of 40 mA.[13]
-
Data Collection: The diffraction pattern is recorded over a specific 2θ range (e.g., 3° to 40°) with a defined step size and scan speed.[13]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph (e.g., Form A or Form B).[6][12]
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for quantifying dexketoprofen trometamol in the presence of its degradation products.[8]
-
Chromatographic System: A reversed-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector is typically used.[8]
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile, delivered isocratically.[8]
-
Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, dexketoprofen trometamol is subjected to forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[8] The method should be able to resolve the main peak from all degradation product peaks.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of dexketoprofen trometamol's mechanism of action and the typical workflow for its physicochemical characterization.
Caption: Inhibition of Prostaglandin Synthesis by Dexketoprofen.
Caption: Workflow for Physicochemical Characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring Bioequivalence of Dexketoprofen Trometamol Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1880294A - Polymorphic forms of dexketoprofen trometamol, preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 6. MXPA06006731A - Polymorphic forms of dexketoprofen trometamol, preparation and pharmaceutical compositions thereof. - Google Patents [patents.google.com]
- 7. ijipls.co.in [ijipls.co.in]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1739072A1 - Polymorphic forms of dexketoprofen trometamol, preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Dexketoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[3][4][5][6] Dexketoprofen is the pharmacologically active enantiomer, while the R-(-)-enantiomer is largely inactive.[7][8] The trometamol salt of dexketoprofen is a water-soluble formulation that enhances solubility and absorption, leading to a faster onset of action.[4][7]
These application notes provide a comprehensive overview of in vivo experimental protocols for the administration of dexketoprofen, including detailed methodologies for assessing its pharmacological effects and tabulated quantitative data from preclinical studies.
Pharmacokinetic Parameters of Dexketoprofen
The pharmacokinetic profile of dexketoprofen has been evaluated in various species, including humans. The trometamol salt formulation is rapidly absorbed.[7][8][9]
Table 1: Pharmacokinetic Parameters of Dexketoprofen in Humans
| Parameter | Oral Administration (Tablet) | Intravenous (IV) Bolus (50 mg) | Intramuscular (IM) Administration (25 mg) | Intramuscular (IM) Administration (50 mg) |
| Time to Maximum Plasma Concentration (tmax) | 0.25 - 0.75 hours[7][8][9] | Not Applicable | 0.17 - 0.75 hours[10] | 0.17 - 0.75 hours[10] |
| Peak Plasma Concentration (Cmax) | 1.4 mg/L (12.5 mg dose)[7], 3.1 mg/L (25 mg dose)[7] | Not Applicable | 1851 ± 182 ng/mL[10] | 3813 ± 169 ng/mL[10] |
| Area Under the Curve (AUC0-∞) | Similar to racemic ketoprofen[7] | 9005 ± 422 ng.h/mL[10] | 3033 ± 193 ng.h/mL[10] | 5878 ± 228 ng.h/mL[10] |
| Elimination Half-life (t1/2) | Not specified | 1.05 ± 0.04 hours[10] | Not specified | Not specified |
| Clearance (CL) | Not specified | 0.089 ± 0.004 L/h/kg[10] | Not specified | Not specified |
| Volume of Distribution (Vss) | Not specified | 0.104 ± 0.003 L/kg[10] | Not specified | Not specified |
Note: Dexketoprofen is highly bound to plasma proteins (approximately 99%).[5][9] It is primarily eliminated through glucuronidation in the liver and excreted in the urine.[8][9]
Preclinical In Vivo Efficacy Data
Dexketoprofen has demonstrated significant analgesic, anti-inflammatory, and antipyretic effects in various animal models.
Table 2: Analgesic Efficacy of Dexketoprofen in Rodent Models
| Animal Model | Administration Route | Effective Dose | Endpoint | Reference |
| Acetic Acid Writhing Test (Mice) | Intravenous (IV) | 0.5 mg/kg | 92.1 ± 2.2% inhibition of writhing | [1][2] |
| Acetic Acid Writhing Test (Mice) | Intraperitoneal (IP) | Dose-dependent | Antinociception | [11][12] |
| Formalin Assay (Mice) | Intraperitoneal (IP) | Not specified | Antinociception in inflammatory phase | [11] |
| Tail Flick Test (Mice) | Intraperitoneal (IP) | Not specified | Antinociception | [11] |
Table 3: Anti-inflammatory and Antipyretic Efficacy of Dexketoprofen in Rats
| Animal Model | Administration Route | Effective Dose | Endpoint | Reference |
| Carrageenan-Induced Paw Edema (Rats) | Intravenous (IV) | 5 mg/kg | Almost complete inhibition of edema | [1][2] |
| Yeast-Induced Pyrexia (Rats) | Not specified | ED50 = 1.6 mg/kg | Antipyretic action | [1][2] |
Signaling Pathway of Dexketoprofen
The primary mechanism of action of dexketoprofen involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Dexketoprofen via COX inhibition.
Experimental Protocols
Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test in Mice
This model assesses the efficacy of analgesics against visceral pain.
Materials:
-
Male Swiss mice (20-25 g)
-
Dexketoprofen trometamol
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
0.6% acetic acid solution
-
Syringes and needles for administration (intraperitoneal or oral)
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Fast the animals overnight with free access to water.
-
Administer Dexketoprofen or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined time (e.g., 30 minutes for IP, 60 minutes for oral), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This is a classic model to evaluate the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Dexketoprofen trometamol
-
Vehicle
-
1% w/v carrageenan solution in sterile saline
-
Pletismometer or digital caliper
-
Syringes and needles for administration
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer Dexketoprofen or vehicle to different groups of rats (e.g., intravenously, orally).[1]
-
After a specified time (e.g., 30 minutes for IV, 60 minutes for oral), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group] x 100
Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia in Rats
This model is used to assess the antipyretic potential of a drug.
Materials:
-
Male Wistar rats (150-200 g)
-
Dexketoprofen trometamol
-
Vehicle
-
20% w/v Brewer's yeast suspension in saline
-
Digital thermometer with a rectal probe
Procedure:
-
Record the basal rectal temperature of each rat.
-
Induce pyrexia by injecting 20% Brewer's yeast suspension subcutaneously into the back of the rats (10 mL/kg).
-
After 18-24 hours, select the rats that show an increase in rectal temperature of at least 0.5°C.
-
Administer Dexketoprofen or vehicle to different groups of pyretic rats.
-
Record the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
Calculate the reduction in temperature for each group compared to their respective post-yeast, pre-drug temperatures.
Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Safety and Toxicology Considerations
In animal studies, the gastric ulcerogenic effect of oral dexketoprofen (1.5 to 6 mg/kg) in rats was comparable to double the doses of racemic ketoprofen.[7] Repeated oral administration of the trometamol salt of dexketoprofen resulted in less gastric ulceration than the acid form.[7] Single doses of dexketoprofen free acid (10 to 20 mg/kg) did not show significant intestinal ulcerogenic effects in rats, unlike racemic ketoprofen.[7]
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines. Appropriate safety precautions should be taken when handling all chemical substances.
References
- 1. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PathWhiz [pathbank.org]
- 4. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 5. saperessere.com [saperessere.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the NSAID Activity of Dexketoprofen Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5] By inhibiting COX enzymes, dexketoprofen effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[5]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to determine and quantify the NSAID activity of dexketoprofen. These assays are essential tools for researchers and professionals in drug development for characterizing the pharmacological profile of dexketoprofen and other NSAIDs. The protocols cover the assessment of COX-1 and COX-2 inhibition, the quantification of downstream prostaglandin (B15479496) E2 (PGE2) production, and the measurement of key inflammatory cytokines, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of dexketoprofen against COX enzymes and its effects on the production of inflammatory mediators.
Table 1: Inhibitory Activity of Dexketoprofen on COX-1 and COX-2 Enzymes
| Parameter | COX-1 | COX-2 | Selectivity Index (COX-2/COX-1) | Reference |
| IC₅₀ | 1.9 nM | 27 nM | 14.2 | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of Dexketoprofen on Prostaglandin E2 (PGE2) Production
| Cell Line | Stimulant | Dexketoprofen Concentration | % Inhibition of PGE2 Production | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.1 µM | Data not available | This is a representative cell line; specific data for dexketoprofen needs to be generated. |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 1 µM | Data not available | This is a representative cell line; specific data for dexketoprofen needs to be generated. |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Data not available | This is a representative cell line; specific data for dexketoprofen needs to be generated. |
| A549 Human Lung Carcinoma | IL-1β (10 ng/mL) | 0.1 µM | Data not available | This is a representative cell line; specific data for dexketoprofen needs to be generated. |
| A549 Human Lung Carcinoma | IL-1β (10 ng/mL) | 1 µM | Data not available | This is a representative cell line; specific data for dexketoprofen needs to be generated. |
| A549 Human Lung Carcinoma | IL-1β (10 ng/mL) | 10 µM | Data not available | This is a representative cell line; specific data for dexketoprofen needs to be generated. |
Table 3: Effect of Dexketoprofen on TNF-α and IL-6 Production
| Cell Line | Stimulant | Dexketoprofen Concentration | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | Reference |
| THP-1 Monocytes | LPS (1 µg/mL) | 1 µM | Data not available | Data not available | A study on chronic tension-type headache patients showed that dexketoprofen (25 mg daily for 10 days) did not significantly affect serum levels of TNF-α or IL-6.[7] However, in vitro studies are necessary to determine the direct cellular effects. |
| THP-1 Monocytes | LPS (1 µg/mL) | 10 µM | Data not available | Data not available | [7] |
| THP-1 Monocytes | LPS (1 µg/mL) | 100 µM | Data not available | Data not available | [7] |
| Primary Human Monocytes | LPS (1 µg/mL) | 1 µM | Data not available | Data not available | [7] |
| Primary Human Monocytes | LPS (1 µg/mL) | 10 µM | Data not available | Data not available | [7] |
| Primary Human Monocytes | LPS (1 µg/mL) | 100 µM | Data not available | Data not available | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Protocol 1: Cell-Based COX-1 and COX-2 Inhibition Assay
This protocol is adapted from commercially available fluorometric or colorimetric COX activity assay kits.
1. Materials:
-
COX-1 and COX-2 enzymes (purified or from cell lysates)
-
COX Assay Buffer
-
COX Probe (for fluorometric assays) or Colorimetric Substrate
-
Arachidonic Acid (substrate)
-
Dexketoprofen stock solution
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) for controls
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
2. Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute dexketoprofen to desired concentrations in Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the COX Assay Buffer.
-
Add the COX Probe or Colorimetric Substrate.
-
Add the COX-1 or COX-2 enzyme.
-
Add the dexketoprofen dilutions or control inhibitors. Include a vehicle control (DMSO or buffer).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of COX inhibition for each dexketoprofen concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the dexketoprofen concentration and fitting the data to a dose-response curve.
-
Protocol 2: Prostaglandin E2 (PGE2) Immunoassay
This protocol outlines the measurement of PGE2 in cell culture supernatants using a competitive ELISA kit.
1. Materials:
-
PGE2 ELISA Kit (containing PGE2 standard, capture antibody-coated plate, HRP-conjugated PGE2, substrate solution, stop solution, and wash buffer)
-
Cell culture supernatant samples (from cells treated with dexketoprofen and a stimulant)
-
Microplate reader
2. Procedure:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages or A549 cells) in a 24- or 48-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of dexketoprofen for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages, 10 ng/mL IL-1β for A549 cells) for 18-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Prepare PGE2 standards and samples according to the kit protocol. This may involve dilution of the supernatant.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark for 30 minutes.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each dexketoprofen concentration compared to the stimulated control.
-
Protocol 3: TNF-α and IL-6 Immunoassay
This protocol describes the measurement of TNF-α and IL-6 in cell culture supernatants using sandwich ELISA kits.
1. Materials:
-
TNF-α and IL-6 ELISA Kits (containing capture antibody-coated plates, detection antibodies, HRP-conjugated streptavidin, standards, substrate solution, stop solution, and wash buffer)
-
Cell culture supernatant samples (from cells treated with dexketoprofen and a stimulant)
-
Microplate reader
2. Procedure:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes or primary human monocytes) in a 24- or 48-well plate. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required.
-
Pre-treat cells with various concentrations of dexketoprofen for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 6-24 hours (optimal time may vary for each cytokine).
-
Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Prepare TNF-α and IL-6 standards and samples according to the kit protocols.
-
Add standards and samples to the appropriate antibody-coated plates.
-
Incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
Wash the wells.
-
Add HRP-conjugated streptavidin and incubate for 20-30 minutes.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Add the stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis:
-
Generate separate standard curves for TNF-α and IL-6.
-
Determine the concentrations of TNF-α and IL-6 in the samples.
-
Calculate the percentage of inhibition for each cytokine at different dexketoprofen concentrations relative to the stimulated control.
-
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the NSAID activity of dexketoprofen. By quantifying its inhibitory effects on COX enzymes and the subsequent reduction in prostaglandin and pro-inflammatory cytokine production, researchers can gain a comprehensive understanding of its pharmacological profile. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is crucial for both basic research and the development of new anti-inflammatory therapeutics.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. file.elabscience.com [file.elabscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. Tumour Necrosis Factor-Α, Interleukin-1 and Interleukin-6 Serum Levels and Its Correlation with Pain Severity in Chronic Tension-Type Headache Patients: Analysing Effect of Dexketoprofen Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: UPLC Methods for the Simultaneous Determination of Dexketoprofen and Co-administered Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. In clinical practice, it is often co-administered with other drugs to enhance therapeutic efficacy or manage different symptoms simultaneously. This necessitates the development of rapid, accurate, and reliable analytical methods for the simultaneous determination of Dexketoprofen and its companion drugs in pharmaceutical formulations and biological matrices. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for this purpose, offering significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC).
These application notes provide detailed protocols for UPLC methods developed for the simultaneous determination of Dexketoprofen with other drugs, including other NSAIDs, analgesics, and anticancer agents. The provided data and methodologies are intended to serve as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis, quality control, and drug development.
Experimental Protocols
Simultaneous Determination of Dexketoprofen Trometamol, Salicylic Acid, and Diclofenac Sodium
This method allows for the simultaneous quantification of three NSAIDs: Dexketoprofen trometamol (DKP), Salicylic Acid (SA), and Diclofenac sodium (DIC).[1][2]
Chromatographic Conditions:
| Parameter | Dexketoprofen Trometamol (DKP) | Salicylic Acid (SA) | Diclofenac Sodium (DIC) |
| Column | Not explicitly stated, but a C18 column is implied. | Not explicitly stated, but a C18 column is implied. | Not explicitly stated, but a C18 column is implied. |
| Mobile Phase A | Acetonitrile | Not explicitly stated, gradient similar to DKP | Acetonitrile |
| Mobile Phase B | Methanol/Water (1/1, v/v) | Not explicitly stated, gradient similar to DKP | 50 mM Acetate Buffer (pH 3.1) (1/1, v/v) |
| Gradient | Initial: 98% B, to 30% B in 2 min, then back to 98% B | Almost the same as DKP analysis | Not specified (isocratic implied) |
| Flow Rate | 0.25 mL/min | 0.25 mL/min | 0.5 mL/min |
| Column Temperature | 25°C | 25°C | 25°C |
| Detection Wavelength | 254 nm | 292 nm | 254 nm |
| Injection Volume | 20 µL | 20 µL | 20 µL |
Standard Solution Preparation:
-
Prepare individual stock solutions of Dexketoprofen trometamol, Salicylic Acid, and Diclofenac sodium in a suitable solvent (e.g., 25% pH 7.4 sodium phosphate (B84403) buffer).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.
Sample Preparation:
-
For drug solutions, filter and dilute with the appropriate buffer (e.g., PBS) to fall within the calibration range.[1]
-
Inject 20 µL of the prepared sample solution into the UPLC system.
Method Validation Summary:
| Parameter | Dexketoprofen Trometamol (DKP) | Salicylic Acid (SA) | Diclofenac Sodium (DIC) |
| Retention Time (min) | 0.734[1][2] | 0.704[1][2] | 1.22[1][2] |
| LOD (µg/mL) | 0.00325[1][2] | 0.0027[1][2] | 0.0304[1][2] |
| LOQ (µg/mL) | 0.00985[1][2] | 0.0081[1][2] | 0.0920[1][2] |
Simultaneous Determination of Dexketoprofen Trometamol and Imatinib Mesylate
This UPLC method is designed for the simultaneous analysis of the NSAID Dexketoprofen trometamol (DEX) and the anticancer agent Imatinib mesylate (IMA).[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Acetonitrile (80:20, v/v) and 0.05 M Ammonium Acetate (pH 9.5) in a 70:30 v/v ratio |
| Elution | Isocratic |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | Photo Diode Array (PDA) Detector |
| Injection Volume | 20 µL |
Standard Solution Preparation:
-
Prepare stock solutions of Dexketoprofen trometamol and Imatinib mesylate in the mobile phase.
-
Prepare a series of working standard solutions by serial dilution of the stock solutions to construct calibration curves.
Sample Preparation:
-
The method was developed for analysis in distilled water, pH 7.4 phosphate buffer, and Dulbecco's Modified Eagle Medium (DMEM).[3]
-
Ensure samples are filtered through a 0.22 µm filter before injection.
Method Validation Summary:
The publication indicates that the method was validated according to ICH(Q2) guidelines for linearity, accuracy, precision, specificity, robustness, LOD, and LOQ, though specific quantitative data for all these parameters is not provided in the abstract.[3]
Experimental Workflow and Diagrams
The general workflow for developing and validating a UPLC method for the simultaneous determination of drugs is outlined below.
Caption: General workflow for UPLC method development and validation.
Conclusion
The presented UPLC methods offer rapid and reliable approaches for the simultaneous determination of Dexketoprofen in combination with other drugs. These methods have been validated to demonstrate their suitability for their intended purpose, providing accurate and precise results. The detailed protocols and summarized data serve as a practical guide for researchers and analysts in pharmaceutical quality control and drug development, enabling efficient and effective analysis of these drug combinations. The inherent advantages of UPLC technology, such as reduced analysis time and solvent consumption, make these methods environmentally friendly and cost-effective for routine analytical work.
References
Application Notes and Protocols: In Vitro Chondrocyte Toxicity of Dexketoprofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro chondrotoxicity of dexketoprofen (B22426), a non-steroidal anti-inflammatory drug (NSAID). The information is compiled from peer-reviewed studies to assist in the design and interpretation of chondrocyte toxicity and chondrogenesis experiments.
Introduction
Dexketoprofen is the S-(+)-enantiomer of ketoprofen (B1673614) and is widely used for its analgesic and anti-inflammatory properties.[1] Its potential for intra-articular administration for localized pain relief necessitates a thorough understanding of its effects on chondrocytes, the resident cells of cartilage responsible for matrix maintenance. In vitro studies have shown varied effects, with some indicating significant cytotoxicity at high concentrations, while others suggest a potential to promote chondrogenic differentiation at clinically relevant doses. These notes summarize the key quantitative findings and provide detailed protocols for replicating seminal experiments in the field.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies on the effects of dexketoprofen on chondrocytes.
Table 1: Effect of Dexketoprofen Trometamol on Primary Rat Chondrocyte Viability
| Treatment Group | Exposure Time | Incubation Time | Effect on Cell Proliferation | Citation |
| Undiluted Dexketoprofen Trometamol | 15, 30, 45, 60 min | 24, 48, 72 h | >70% inhibition | [2] |
| 1:1 Diluted Dexketoprofen:Medium | 30, 45 min | 24 h | Significant inhibition | [2][3] |
Data derived from Sağır et al., 2013. The study noted that intra-articular application in vivo did not cause significant histopathological changes, but in vitro application resulted in significant cytotoxicity.[4]
Table 2: Effect of Dexketoprofen on ATDC5 Mouse Chondroprogenitor Cell Line
| Assay | Outcome Measured | Result | Citation |
| MTT Assay | Cell Viability | No significant reduction at clinically relevant concentrations after 72h. | [5] |
| qPCR | Aggrecan Gene Expression | Significant increase compared to control. | [5] |
| qPCR | Type II Collagen (COL2) Gene Expression | Significant increase compared to control. | [5] |
| Safranin-O Staining | Glycosaminoglycan Content | Significantly increased, suggesting enhanced chondrogenic differentiation. | [5] |
Data derived from Berk et al., 2024. This study suggests that dexketoprofen may promote chondrogenesis.
Experimental Protocols
Protocol 1: Assessment of Dexketoprofen Cytotoxicity in Primary Rat Chondrocytes (MTT Assay)
This protocol is based on the methodology described by Sağır et al. (2013).[4]
Objective: To evaluate the cytotoxic effect of dexketoprofen trometamol on primary chondrocytes.
Materials:
-
Sprague-Dawley rats (newborn)
-
Dexketoprofen trometamol (pharmaceutical preparation)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type II
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Primary Chondrocyte Isolation:
-
Euthanize newborn Sprague-Dawley rats and aseptically dissect the knee joints.
-
Isolate articular cartilage from the femoral and tibial condyles.
-
Mince the cartilage finely and wash with DMEM.
-
Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C.
-
Remove the trypsin solution and digest with 0.2% collagenase type II in DMEM overnight at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the chondrocyte pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture the cells in flasks in a CO2 incubator until confluent.
-
-
Cell Seeding:
-
Trypsinize the confluent primary chondrocytes and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Dexketoprofen Treatment:
-
Prepare two treatment solutions:
-
Group 1 (Undiluted): Dexketoprofen trometamol solution as is.
-
Group 2 (1:1 Diluted): Mix the dexketoprofen solution with an equal volume of cell culture medium.
-
-
Remove the culture medium from the wells.
-
Expose the chondrocytes to the treatment solutions for 15, 30, 45, and 60 minutes.
-
After exposure, remove the treatment solutions and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh complete culture medium to each well.
-
-
MTT Assay:
-
Incubate the plates for 24, 48, and 72 hours post-treatment.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
-
Protocol 2: Evaluation of Dexketoprofen Effects on Chondrogenic Differentiation of ATDC5 Cells
This protocol is based on the methodology described by Berk et al. (2024).[5]
Objective: To determine the effect of dexketoprofen on the viability and chondrogenic differentiation of the ATDC5 cell line.
Materials:
-
ATDC5 mouse chondroprogenitor cell line
-
DMEM/F12 medium
-
FBS
-
Transferrin
-
Sodium selenite
-
Dexketoprofen
-
Trizol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Aggrecan, SOX-9, COL1, COL2, and a housekeeping gene (e.g., GAPDH)
-
Safranin-O staining solution
Procedure:
-
Cell Culture and Treatment:
-
Culture ATDC5 cells in DMEM/F12 supplemented with 5% FBS, 10 µg/mL transferrin, and 3 x 10^-8 M sodium selenite.
-
Induce chondrogenic differentiation by adding 10 µg/mL insulin to the medium.
-
Treat the cells with various clinically relevant concentrations of dexketoprofen. Include an untreated control group.
-
Culture the cells for 5 and 10 days, replacing the medium and dexketoprofen every 2-3 days.
-
-
Cell Viability (MTT Assay):
-
At the end of the treatment period (e.g., 72 hours), perform an MTT assay as described in Protocol 1, Step 4.
-
-
Gene Expression Analysis (qPCR):
-
On days 5 and 10, lyse the cells and extract total RNA using Trizol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using SYBR Green master mix and specific primers for Aggrecan, SOX-9, COL1, and COL2.
-
Normalize the expression of target genes to a stable housekeeping gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
-
Histological Analysis (Safranin-O Staining):
-
At the end of the culture period, fix the cell layers in 4% paraformaldehyde.
-
Stain with Safranin-O solution to detect glycosaminoglycans, which are indicative of cartilage matrix production.
-
Wash and visualize the stained cell layers using a microscope.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for the action of dexketoprofen on chondrocytes.
References
- 1. Comparison of dexketoprofen trometamol and ketoprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
Application Notes and Protocols: Preclinical Evaluation of Dexketoprofen and Opioid Combinations for Analgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of dexketoprofen (B22426) in combination with opioids. The following sections detail the synergistic analgesic effects observed in various animal models, provide standardized protocols for key experiments, and illustrate the underlying signaling pathways and experimental workflows.
Introduction
The combination of non-steroidal anti-inflammatory drugs (NSAIDs) and opioids is a well-established strategy in pain management, aiming to achieve superior analgesia while minimizing the doses of individual agents and, consequently, their side effects. Dexketoprofen, the S(+) enantiomer of ketoprofen, is a potent NSAID with a rapid onset of action.[1] Preclinical studies have consistently demonstrated that combining dexketoprofen with opioids such as tramadol (B15222), morphine, and fentanyl results in a synergistic or additive analgesic effect across various pain models, including nociceptive, inflammatory, and postoperative pain.[2][3][4] This multimodal approach targets different mechanisms in the pain pathway, offering a promising therapeutic strategy.
Data Presentation: Synergistic Analgesic Effects
The following tables summarize the quantitative data from preclinical studies, primarily focusing on the median effective dose (ED50) required to produce a 50% analgesic effect. Isobolographic analysis is a common method used to determine the nature of the interaction between two drugs. A synergistic interaction is observed when the experimentally determined ED50 of the combination is significantly lower than the theoretically calculated additive ED50.
Table 1: Dexketoprofen and Tramadol Combination in Mice
| Pain Model | Dexketoprofen ED50 (mg/kg, i.p.) | Tramadol ED50 (mg/kg, i.p.) | Combination Ratio (Dex:Tram) | Nature of Interaction | Reference |
| Acetic Acid Writhing Test | 1.8 | 4.2 | 1:1 | Synergy | [5] |
| Tail Flick Test | 12.6 | 2.4 | 1:1 | Synergy | [5] |
| Formalin Test (Phase I) | 2.1 | 0.4 | 1:1 | Mild Synergy | [5][6] |
| Formalin Test (Phase II) | 25.1 | 0.7 | 1:1 | Antagonism | [5][6] |
| Postoperative Hyperalgesia | - | - | 1:1 | Additivity | [4] |
| Inflammatory Pain (CFA) | - | - | 1:1 | Synergy | [7] |
Table 2: Dexketoprofen and Morphine Combination in Mice
| Pain Model | Dexketoprofen ED50 (mg/kg, i.p.) | Morphine ED50 (mg/kg, i.p.) | Nature of Interaction | Reference |
| Acetic Acid Writhing Test | 1.5 | 0.5 | Strong Synergy | [3] |
| Tail Flick Test | 10.2 | 1.2 | Strong Synergy | [3] |
| Formalin Test (Phase I & II) | - | - | Strong Synergy | [3] |
Table 3: Dexketoprofen and Fentanyl Combination in Rats
| Pain Model | Fentanyl ED50 (µg/kg) | Dexketoprofen Pre-treatment | Fentanyl ED50 with Dexketoprofen (µg/kg) | Nature of Interaction | Reference |
| Nociceptive Mechanical Stimulation | 22.4 ± 1.5 | 40 µg/kg (sub-effective dose) | 3.8 ± 1.1 | Potentiation | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of dexketoprofen and opioid combinations.
Acetic Acid-Induced Writhing Test (Visceral Nociceptive Pain)
Objective: To assess the analgesic effect of drug combinations on visceral pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Dexketoprofen trometamol
-
Opioid (e.g., Tramadol hydrochloride, Morphine sulfate)
-
0.6% Acetic acid solution
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one hour before the experiment.
-
Drug Preparation: Dissolve dexketoprofen and the opioid in saline to the desired concentrations. For combination studies, prepare solutions of the drugs in the desired fixed-ratio.
-
Drug Administration: Administer the test compounds (dexketoprofen, opioid, or combination) or vehicle (saline) via i.p. injection in a volume of 10 ml/kg.
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution i.p. at a volume of 10 ml/kg.
-
Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the ED50 values for each drug and their combination using a dose-response curve. Analyze the interaction using isobolographic analysis.
Tail Flick Test (Spinal Nociceptive Pain)
Objective: To evaluate the analgesic effect of drug combinations on a thermal pain stimulus mediated at the spinal level.
Materials:
-
Male mice or rats
-
Dexketoprofen trometamol
-
Opioid (e.g., Tramadol hydrochloride, Morphine sulfate)
-
Tail flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the restrainer before the test day.
-
Baseline Latency: Gently place the animal in the restrainer and position the tail over the radiant heat source. Measure the baseline latency for the tail flick response. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compounds or vehicle i.p.
-
Post-treatment Latency: Measure the tail flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Express the results as the percentage of maximum possible effect (%MPE). Calculate ED50 values and perform isobolographic analysis for combination studies.
Hot Plate Test (Supraspinal Nociceptive Pain)
Objective: To assess the central analgesic effects of drug combinations.
Materials:
-
Male mice or rats
-
Dexketoprofen trometamol
-
Opioid (e.g., Tramadol hydrochloride, Morphine sulfate)
-
Hot plate apparatus set at a constant temperature (e.g., 55 ± 0.5 °C)
-
Plexiglass cylinder to confine the animal on the hot plate
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the testing room.
-
Baseline Latency: Place the animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is essential to prevent injury.
-
Drug Administration: Administer the test compounds or vehicle i.p.
-
Post-treatment Latency: Measure the hot plate latency at different time points after drug administration.
-
Data Analysis: Calculate the %MPE and determine the ED50 values for each drug and their combination. Use isobolographic analysis to characterize the interaction.
Formalin Test (Inflammatory Pain)
Objective: To evaluate the effects of drug combinations on both acute nociceptive and persistent inflammatory pain.
Materials:
-
Male mice or rats
-
Dexketoprofen trometamol
-
Opioid (e.g., Tramadol hydrochloride, Morphine sulfate)
-
5% Formalin solution in saline
-
Syringes and needles for i.p. and intraplantar injections
-
Observation chambers with mirrors for clear viewing
Procedure:
-
Animal Acclimatization: Acclimatize mice to the observation chambers.
-
Drug Administration: Administer the test compounds or vehicle i.p. 30 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µl of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, place the animal in the observation chamber. Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (late phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Calculate the total licking/biting time for each phase. Determine the percentage of inhibition compared to the control group. Calculate ED50 values and perform isobolographic analysis for each phase.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for the synergistic action of dexketoprofen and opioids, and a typical experimental workflow for preclinical evaluation.
Caption: Proposed signaling pathway for dexketoprofen and opioid synergy.
References
- 1. Multimodal analgesia in moderate-to-severe pain: a role for a new fixed combination of dexketoprofen and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihyperalgesic effects of dexketoprofen and tramadol in a model of postoperative pain in mice - effects on glial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tramadol and dexketoprofen on analgesia and gastrointestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of opioid antagonists on synergism between dexketoprofen and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive and anti-exudative synergism between dexketoprofen and tramadol in a model of inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
Application Notes: In Vivo Assessment of Dexketoprofen's Anti-Inflammatory Effects
Introduction
Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen (B1673614), is a potent non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] By blocking these enzymes, dexketoprofen effectively reduces the synthesis of prostaglandins, key lipid mediators that drive inflammation and pain.[4] These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of dexketoprofen in established preclinical in vivo models.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Inflammatory responses are often initiated by cellular damage or immune signals, which activate enzymes like phospholipase A2. This enzyme releases arachidonic acid from the cell membrane's phospholipids. The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 contributes significantly to the classic signs of inflammation by increasing vasodilation, enhancing vascular permeability, and sensitizing pain receptors.[2] Dexketoprofen exerts its anti-inflammatory effect by inhibiting both COX-1 and COX-2, thereby blocking the production of PGH2 and subsequent pro-inflammatory prostaglandins.
Caption: Dexketoprofen inhibits COX-1/COX-2, blocking prostaglandin synthesis.
Experimental Protocols for In Vivo Assessment
Several well-established animal models can be used to quantify the anti-inflammatory activity of dexketoprofen. The carrageenan-induced paw edema model is the most common for acute inflammation, while the zymosan-induced air pouch and collagen-induced arthritis models are suitable for studying cellular infiltration and chronic inflammatory processes, respectively.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model for evaluating acute inflammation and the efficacy of NSAIDs.[3][5] The subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[3]
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[6][7] Animals should be acclimatized for at least one week before the experiment.
-
Groups: Animals are randomly assigned to control (vehicle), dexketoprofen-treated, and reference drug (e.g., indomethacin) groups.
-
Drug Administration: Dexketoprofen is administered, typically orally (p.o.) or intravenously (i.v.), 30-60 minutes before the carrageenan injection.[8][9]
-
Induction of Edema: A 0.1 mL injection of 1% (w/v) lambda carrageenan in sterile saline is administered into the subplantar surface of the right hind paw.[10][11]
-
Measurement of Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals (e.g., every hour for 5 hours) afterward.[7][10]
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100
-
Where Vo is the baseline paw volume, Vc is the paw volume of the control group at a specific time, and Vt is the paw volume of the treated group at the same time.
-
Protocol 2: Zymosan-Induced Air Pouch in Rats/Mice
This model is useful for assessing the effects of anti-inflammatory agents on leukocyte migration and the production of inflammatory exudate.[12][13] An air cavity is created on the dorsum of the animal, which develops a lining similar to a synovial membrane.[13]
Methodology:
-
Pouch Formation: Inject 8-10 mL of sterile air subcutaneously into the intra-scapular area of a rat's back.[12][14] Reinject with half the initial volume of air two and four days later to maintain the pouch.
-
Drug Administration: On day 6, administer dexketoprofen or vehicle control via the desired route (e.g., oral, intraperitoneal).
-
Induction of Inflammation: One hour after drug administration, inject 2 mL of a 1% (w/v) zymosan suspension in sterile saline directly into the air pouch.[12]
-
Exudate Collection: At a specified time point (e.g., 4, 6, or 24 hours) post-zymosan injection, euthanize the animals and carefully collect the inflammatory exudate from the pouch by washing with a known volume of saline.[15]
-
Data Analysis:
-
Exudate Volume: Measure the total volume of fluid recovered.
-
Leukocyte Count: Determine the total number of leukocytes (white blood cells) in the exudate using a hemocytometer.[16]
-
Mediator Analysis: Centrifuge the exudate and analyze the supernatant for levels of pro-inflammatory mediators like PGE2, TNF-α, and IL-1β using ELISA kits.
-
Data Presentation: Summary of In Vivo Efficacy
The following table summarizes quantitative data from preclinical studies on dexketoprofen.
| Model | Species | Dexketoprofen Dose & Route | Key Findings | Reference |
| Carrageenan Paw Edema | Rat | 5 mg/kg, i.v. | Almost complete inhibition of edema formation. | [8][9] |
| Carrageenan Paw Edema | Rat | - (Topical 1% Gel) | ED50 of 2.2 mg/kg. | [5] |
| Acetic Acid Writhing | Mouse | 0.5 mg/kg, i.v. | 92.1% inhibition of writhing. | [8][9] |
| Brewer's Yeast Fever | Rat | - (Oral) | ED50 of 1.6 mg/kg for antipyretic effect. | [8][9] |
| Collagen-Induced Arthritis | Mouse | Not Specified | Effective in reducing inflammation severity. | [17][18] |
Conclusion
The protocols described provide robust and reproducible methods for assessing the in vivo anti-inflammatory effects of dexketoprofen. The carrageenan-induced paw edema model is an excellent primary screen for acute anti-inflammatory activity, directly measuring the drug's ability to inhibit edema resulting from prostaglandin synthesis. The zymosan air pouch model offers a more detailed analysis of the drug's impact on leukocyte migration and inflammatory mediator production. Consistent findings across these models demonstrate that dexketoprofen is a potent anti-inflammatory agent, validating its mechanism of action as a powerful inhibitor of the cyclooxygenase pathway.
References
- 1. saperessere.com [saperessere.com]
- 2. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Dexketoprofen - Wikipedia [en.wikipedia.org]
- 5. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of zymosan-air-pouch inflammation in rats and its characterization with reference to the effects of anticomplementary and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 14. [PDF] Induction of zymosan‐air‐pouch inflammation in rats and its characterization with reference to the effects of anticomplementary and anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]
- 15. Characteristics of Neutrophil Migration and Function in Acute Inflammation Induced by Zymosan and Carrageenan in the Mice Air Pouch Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. mdbioproducts.com [mdbioproducts.com]
Troubleshooting & Optimization
Technical Support Center: Dexketoprofen Trometamol in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dexketoprofen (B22426) trometamol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dexketoprofen trometamol and why is its solubility a concern in in vitro assays?
Dexketoprofen trometamol is the water-soluble salt of the S-(+)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] While the trometamol salt was developed to enhance the aqueous solubility of the lipophilic dexketoprofen free acid, its solubility is highly pH-dependent.[5][6][7] This can lead to precipitation in common in vitro assay conditions, such as in cell culture media or buffered solutions, potentially affecting experimental results and their reproducibility.
Q2: What are the key physicochemical properties of Dexketoprofen trometamol that I should be aware of?
Understanding the physicochemical properties of Dexketoprofen trometamol is crucial for designing experiments and troubleshooting solubility issues. Key properties are summarized in the table below.
Q3: In which common laboratory solvents can I dissolve Dexketoprofen trometamol?
Dexketoprofen trometamol is highly soluble in aqueous solutions and also shows solubility in various organic solvents.[1] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[8] Methanol and ethanol (B145695) can also be used.[1][9]
Q4: Can I dissolve Dexketoprofen trometamol directly in my cell culture medium?
Directly dissolving Dexketoprofen trometamol in cell culture medium is generally not recommended, especially at high concentrations. The pH of most standard cell culture media (typically around 7.2-7.4) is close to the pHmax of Dexketoprofen trometamol (6.7), where its solubility is at a critical point.[5][7] This can lead to the conversion of the more soluble trometamol salt to the less soluble dexketoprofen free acid, resulting in precipitation. It is best to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q5: What is the stability of Dexketoprofen trometamol in solution?
Dexketoprofen trometamol is relatively stable in neutral and alkaline conditions. However, it can undergo degradation in acidic and oxidative environments.[10][11] Therefore, it is recommended to prepare fresh solutions for your experiments. If storage is necessary, stock solutions should be stored at -20°C or -80°C and protected from light to minimize degradation.[8]
Troubleshooting Guide
Problem: I am observing precipitation after adding Dexketoprofen trometamol to my cell culture medium.
This is a common issue and is often related to the pH-dependent solubility of the compound.
-
Cause 1: Conversion to the less soluble free acid.
-
Explanation: Dexketoprofen trometamol is a salt of a weak acid (dexketoprofen, pKa ≈ 4.02) and a weak base (trometamol).[5][7] The pH at which the salt and the free acid have equal solubilities (pHmax) is approximately 6.7.[5][7] Below this pH, the salt is more soluble, but it can create a supersaturated solution with respect to the free acid, leading to its precipitation.[5] Cell culture media are often buffered at a pH (around 7.2-7.4) that can facilitate this conversion.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. A concentration of 100 mg/mL in DMSO has been reported to be achievable with sonication.[8]
-
Serially dilute the stock solution in the cell culture medium to achieve the final desired concentration. Ensure thorough mixing after each dilution step.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
-
Cause 2: High final concentration.
-
Explanation: The desired final concentration of Dexketoprofen trometamol in the assay may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solution:
-
Review the literature for typical concentration ranges used in similar in vitro assays. Studies have reported using concentrations ranging from 3.125 µg/mL to 1000 µg/mL in different cell lines.[8][12][13]
-
Perform a solubility test by preparing a series of dilutions in your specific cell culture medium to determine the maximum achievable concentration without precipitation.
-
-
Problem: My experimental results are inconsistent.
Inconsistent results can be a consequence of variable compound solubility and stability.
-
Cause 1: Incomplete dissolution of the stock solution.
-
Explanation: If the initial stock solution is not fully dissolved, the actual concentration in your experiments will be lower than intended and may vary between preparations.
-
Solution:
-
Ensure complete dissolution of the Dexketoprofen trometamol powder in the solvent. Gentle warming and vortexing or sonication can aid in dissolution.[8]
-
Visually inspect the stock solution to ensure it is clear and free of any particulate matter before making dilutions.
-
-
-
Cause 2: Degradation of the compound.
-
Explanation: Dexketoprofen trometamol can degrade under acidic or oxidative conditions.[10][11] Repeated freeze-thaw cycles of the stock solution can also lead to degradation.
-
Solution:
-
Prepare fresh stock solutions regularly.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C and protect them from light.[8]
-
-
Data Presentation
Table 1: Physicochemical Properties of Dexketoprofen and Dexketoprofen Trometamol
| Property | Dexketoprofen | Dexketoprofen Trometamol | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₃ | C₂₀H₂₅NO₆ | [14],[8] |
| Molecular Weight | 254.28 g/mol | 375.42 g/mol | [14],[8] |
| pKa (Dexketoprofen) | 4.02 (at 37°C) | - | [5],[7] |
| LogP (Dexketoprofen) | 3.61 | - | [5],[7] |
| Nature | Lipophilic weak acid | Water-soluble salt | [5],[3] |
| Melting Point | - | 95-98°C | [1],[4] |
Table 2: Solubility of Dexketoprofen Trometamol
| Solvent / Medium | Solubility | Notes | Reference(s) |
| Water | Highly soluble | Described as a highly soluble NSAID | [1],[3] |
| Methanol | Soluble | Used for stock solution preparation | [1] |
| Ethanol | Soluble | Also mentioned as a solvent | [1],[9] |
| DMSO | 100 mg/mL | Requires sonication for complete dissolution | [8] |
| 0.1 N HCl (pH 1.2) | 0.226 mg/mL | Lowest aqueous solubility among tested buffers | [15] |
| Phosphate Buffer (pH 6.8) | Highest solubility | Highest solubility in tested buffer media | [15] |
| Phosphate Buffer (pH 7.4) | Soluble | Used as a dissolution medium in studies | [16] |
Experimental Protocols
Protocol 1: Preparation of Dexketoprofen Trometamol Stock Solution
This protocol provides a general guideline for preparing a stock solution for use in in vitro assays.
-
Materials:
-
Dexketoprofen trometamol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the desired amount of Dexketoprofen trometamol powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously until the powder is fully dissolved. If necessary, use a sonicator to aid dissolution.[8]
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of Stock Solution for Cell-Based Assays
-
Materials:
-
Prepared Dexketoprofen trometamol stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the Dexketoprofen trometamol stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the final desired working concentrations.
-
Gently mix the medium after each dilution step to ensure homogeneity.
-
Add the final diluted solution to your cell cultures as per your experimental design.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: pH-dependent conversion and precipitation of Dexketoprofen trometamol.
References
- 1. ijpsr.com [ijpsr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Exploring Bioequivalence of Dexketoprofen Trometamol Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijipls.co.in [ijipls.co.in]
- 12. An in vitro investigation of genotoxic effects of dexketoprofen trometamol on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A Physiologically Based Pharmacokinetic Model for Studying the Biowaiver Risk of Biopharmaceutics Classification System Class I Drugs With Rapid Elimination: Dexketoprofen Trometamol Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine | MDPI [mdpi.com]
Technical Support Center: Dexketoprofen Trometamol in Rodent Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal use of dexketoprofen (B22426) trometamol in rodent models. The following guides and FAQs address common challenges and provide standardized protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is dexketoprofen trometamol and what is its primary mechanism of action?
A1: Dexketoprofen trometamol is the water-soluble tromethamine salt of dexketoprofen, which is the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[1][2][3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2][4] By blocking these enzymes, dexketoprofen reduces prostaglandin (B15479496) production, leading to analgesic, anti-inflammatory, and antipyretic effects.[1][5][6] The trometamol salt enhances the drug's solubility and absorption, resulting in a faster onset of action.[1][5]
Q2: What is a recommended starting dose for dexketoprofen trometamol in rats and mice?
A2: The effective dose can vary significantly depending on the specific pain model and administration route. For rats, oral doses for analgesic effects have been studied in the range of 1.5 to 6 mg/kg.[3] In studies on WAG/Rij rats with absence epilepsy, intraperitoneal (i.p.) doses of 5, 25, and 50 mg/kg were used, with the 5 mg/kg dose showing a reduction in seizure-like activity.[7][8] For mice, studies using the acetic acid writhing test have demonstrated analgesic activity with i.p. administration.[9] It is always recommended to perform a pilot dose-finding study to determine the optimal dose for your specific experimental conditions.
Q3: What is the appropriate vehicle for dissolving and administering dexketoprofen trometamol?
A3: Dexketoprofen trometamol is a water-soluble salt.[3][10] Therefore, sterile 0.9% NaCl (normal saline) or phosphate-buffered saline (PBS) are the most common and recommended vehicles for preparing solutions for oral gavage or parenteral (e.g., intraperitoneal) administration in rodent studies.
Q4: How does food intake affect the absorption of orally administered dexketoprofen trometamol?
A4: When administered with food, the overall absorption (as measured by the area under the curve, or AUC) does not change. However, the rate of absorption is delayed, and the maximum plasma concentration (Cmax) decreases.[2] For experiments requiring a rapid onset of action, administration on an empty stomach is preferable.[4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dosage data for dexketoprofen trometamol in rodents to facilitate experimental design.
Table 1: Pharmacokinetic Parameters of Dexketoprofen in Rodents
| Parameter | Species | Dosage & Route | Cmax (µg/mL) | Tmax (hours) | Key Findings |
| Toxicity | Rat | 3 mg/kg/day (Chronic Oral) | N/A | N/A | No Observed Adverse Effect Level (NOAEL).[2] |
| Toxicity | Rat | 16 mg/kg/day (i.p. for 7 days) | N/A | N/A | Induced weight loss, apoptosis, and initiated necrotic processes in the kidney.[11][12] |
| Analgesia | Rat | 1.5 - 6 mg/kg (Oral) | N/A | N/A | Exhibited gastric ulcerogenic effects comparable to double the dose of racemic ketoprofen.[3] |
| Epilepsy Model | Rat | 5, 25, 50 mg/kg (i.p.) | N/A | N/A | 5 mg/kg reduced seizure activity; 25 and 50 mg/kg increased it initially.[7][8] |
Table 2: Effective Analgesic Doses in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Notes |
| Acetic Acid Writhing | Mouse | Intraperitoneal (i.p.) | Dose-dependent | Showed higher relative potency compared to ketoprofen.[9] |
| Tail Flick Test | Mouse | Intraperitoneal (i.p.) | Dose-dependent | Similar potency and efficacy to ketoprofen.[9] |
| Formalin Assay | Mouse | Intraperitoneal (i.p.) | Dose-dependent | Effective in reducing inflammatory pain (Phase II).[9] |
| Mechanical Pain | Rat | Intraperitoneal (i.p.) | 6-8 µg/kg | Found to be more potent than tramadol (B15222) for mechanical pain.[13] |
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent administration technique. Oral gavage or i.p. injection requires precision. Improper technique can lead to incorrect dosing or undue stress on the animal, affecting outcomes.
-
Solution: Ensure all personnel are thoroughly trained and proficient in the chosen administration route. Standardize the procedure across all animals and experimenters. Refer to the detailed experimental protocol below.
-
Possible Cause: Timing of drug administration relative to nociceptive testing. The onset of action for dexketoprofen trometamol is rapid, with peak plasma concentrations often reached within 30-60 minutes.[1]
-
Solution: Conduct a time-course study to determine the peak effective time for your specific model and dose. Ensure that behavioral or physiological testing is performed consistently within this optimal window for all subjects.
Issue 2: Animals show signs of gastrointestinal distress (e.g., piloerection, hunched posture, lethargy).
-
Possible Cause: The dose is too high. Like all NSAIDs, dexketoprofen can cause dose-related gastrointestinal side effects, including erosions and ulcers.[2]
-
Solution: Reduce the dosage. The goal is to use the lowest effective dose for the shortest possible duration.[1] If the analgesic effect is insufficient at a lower dose, consider a multimodal approach by combining a sub-analgesic dose of dexketoprofen with another analgesic like morphine or paracetamol, as this has been shown to produce a synergistic effect.[9]
-
Possible Cause: Chronic administration. Repeated administration, especially of the free acid form, can increase gastric ulceration.[3]
-
Solution: Limit the duration of the study if possible. The trometamol salt form has been shown to cause less gastric ulceration than the free acid form in repeated-dose studies.[3] Ensure you are using dexketoprofen trometamol.
Issue 3: Drug solution appears cloudy or precipitates.
-
Possible Cause: Incorrect vehicle or concentration. While dexketoprofen trometamol is water-soluble, preparing highly concentrated stock solutions may still present challenges.
-
Solution: Always use sterile saline (0.9% NaCl) or PBS as the vehicle. Prepare solutions fresh on the day of the experiment. If a high concentration is needed, gently warm the vehicle and vortex to aid dissolution. Visually inspect the solution for clarity before drawing it into the syringe.
Visualizations and Diagrams
Mechanism of Action
Caption: Mechanism of action of Dexketoprofen.
Experimental Workflow: Dose-Finding Study
Caption: Workflow for a typical dose-finding experiment.
Experimental Protocols
Protocol: Oral Gavage Administration in Rats
This protocol provides a standardized method for administering dexketoprofen trometamol via oral gavage to rats, minimizing stress and ensuring accurate delivery.
Materials:
-
Dexketoprofen trometamol solution in sterile 0.9% NaCl.
-
Appropriately sized gavage needle (typically 16-18 gauge for adult rats, with a rounded ball-tip).[14][15]
-
1 mL or 3 mL sterile syringes.
-
Animal scale.
-
Personal Protective Equipment (PPE): gloves, lab coat.
Procedure:
-
Animal and Dose Calculation:
-
Weigh the rat and calculate the precise volume of the drug solution to be administered. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg, though lower volumes (5 mL/kg) are often preferred to reduce the risk of reflux.[15]
-
-
Gavage Needle Measurement:
-
To prevent perforation of the esophagus or stomach, pre-measure the correct insertion depth. Place the tip of the gavage needle at the corner of the rat's mouth and extend it to the last rib or xiphoid process.[15][16]
-
Mark this length on the needle with a permanent marker or tape. Do not insert the needle beyond this mark.[16]
-
-
Animal Restraint:
-
Firmly but gently restrain the rat. One common method is to grasp the rat over the shoulders and back, immobilizing the head and forelimbs. Ensure the animal's body is held vertically with the head extended upwards to create a straight line from the mouth to the stomach.[17] This alignment is critical for the needle to pass easily into the esophagus.[16]
-
-
Needle Insertion:
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16][17]
-
The animal should swallow as the tube is gently advanced. The needle should pass smoothly without resistance.
-
CRITICAL: If you feel any resistance, stop immediately.[15][16] Forcing the needle can cause severe trauma to the esophagus or accidental entry into the trachea. Withdraw and attempt to reinsert.
-
-
Substance Administration:
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily by depressing the syringe plunger.
-
Observe the animal for any signs of distress, such as fluid emerging from the nose or mouth, which indicates tracheal insertion. If this occurs, withdraw the needle immediately and hold the animal with its head facing downwards to allow the fluid to drain.[16]
-
-
Post-Administration:
-
After administration, withdraw the needle gently along the same path of insertion.
-
Return the animal to its home cage and monitor it for several minutes for any immediate adverse reactions (e.g., respiratory distress). Continue to monitor periodically over the next 24 hours.[14]
-
References
- 1. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Dexketoprofen Trometamol used for? [synapse.patsnap.com]
- 5. saperessere.com [saperessere.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The effect of dexketoprofen trometamol on WAG/Rij rats with absence epilepsy (dexketoprofen in absence epilepsy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. imrpress.com [imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. research.fsu.edu [research.fsu.edu]
Potential interference of Dexketoprofen trometamol with fluorescent assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of Dexketoprofen (B22426) trometamol in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is Dexketoprofen trometamol and why might it interfere with my fluorescent assay?
Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief.[1][2] Like many small molecules, it has the potential to interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength and emit its own fluorescence, leading to artificially high signals.
-
Fluorescence Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal.[3][4][5]
Q2: Does Dexketoprofen trometamol have known absorbance or fluorescent properties?
Yes, Dexketoprofen trometamol is known to absorb light in the ultraviolet (UV) range. Studies have shown that it has a maximum absorbance peak (λmax) at approximately 258-259 nm in solvents like 0.1N HCl and methanol.[1][6] While its intrinsic fluorescence (autofluorescence) is not well-documented in publicly available literature, its chemical structure contains a benzophenone (B1666685) moiety, which is known to be photosensitive.[7] Therefore, the potential for autofluorescence should be considered.
Q3: My assay uses a UV-excited fluorophore. What should I be concerned about?
If your assay excites a fluorophore in the range of Dexketoprofen trometamol's absorbance (around 259 nm), you should be particularly concerned about the "inner filter effect."[4] The drug could absorb the excitation light, reducing the amount of light that reaches your fluorophore and leading to a false decrease in signal.
Q4: How can I determine if Dexketoprofen trometamol is interfering with my assay?
The best approach is to run a set of control experiments. These include measuring the fluorescence of Dexketoprofen trometamol alone in your assay buffer and also measuring the effect of the drug on your fluorophore's signal. Detailed protocols for these controls are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in wells containing Dexketoprofen trometamol.
This could be due to the intrinsic fluorescence (autofluorescence) of the compound.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing only your assay buffer and Dexketoprofen trometamol at the same concentration used in your experiment.
-
Measure Fluorescence: Read the plate at the same excitation and emission wavelengths used for your assay.
-
Analyze: If you observe a significant signal from the "compound only" wells, this indicates that Dexketoprofen trometamol is autofluorescent under your experimental conditions.
Solutions:
-
Subtract Background: If the autofluorescence is consistent, you may be able to subtract the signal from the "compound only" control from your experimental wells.
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths further away from the potential autofluorescence of Dexketoprofen trometamol (e.g., a red-shifted dye).
-
Time-Resolved Fluorescence (TRF): If available, consider using a TRF assay. Autofluorescence from small molecules is typically short-lived, while the signal from TRF probes is long-lived, allowing for temporal separation of the signals.
Problem 2: Lower than expected fluorescence signal in the presence of Dexketoprofen trometamol.
This is likely due to the inner filter effect, where the compound absorbs the excitation or emission light.
Troubleshooting Steps:
-
Run a "Fluorophore + Compound" Control: Prepare wells containing your fluorophore at a known concentration, assay buffer, and Dexketoprofen trometamol at your experimental concentration.
-
Measure Fluorescence: Read the fluorescence and compare it to a control containing the fluorophore and buffer without the drug.
-
Analyze: A decrease in the fluorescence signal in the presence of Dexketoprofen trometamol suggests quenching or an inner filter effect.
Solutions:
-
Reduce Compound Concentration: If possible, lower the concentration of Dexketoprofen trometamol to a range where the inner filter effect is minimized.
-
Change Fluorophore: Use a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of Dexketoprofen trometamol. Since its absorbance is in the UV range, moving to blue or red-shifted fluorophores is advisable.
-
Use a Different Assay Format: Consider a non-fluorescent detection method, such as a colorimetric or luminescent assay, if the interference cannot be resolved.
Data Presentation
Table 1: Spectroscopic Properties of Dexketoprofen Trometamol
| Property | Wavelength (nm) | Solvent | Reference(s) |
| Maximum Absorbance (λmax) | 259 | Not specified | [1] |
| Maximum Absorbance (λmax) | 258.3 | 0.1N HCl | [6] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of Dexketoprofen Trometamol
-
Prepare a stock solution of Dexketoprofen trometamol in a suitable solvent (e.g., DMSO, ethanol, or your assay buffer).
-
Create a dilution series of Dexketoprofen trometamol in your final assay buffer, covering the range of concentrations used in your experiment.
-
Pipette the dilutions into the wells of your assay plate. Include wells with only the assay buffer as a blank.
-
Read the plate using the same fluorescence reader and filter set (excitation and emission wavelengths) as your main experiment.
-
Plot the fluorescence intensity against the concentration of Dexketoprofen trometamol. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Assessing the Inner Filter Effect (Quenching)
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a stock solution of Dexketoprofen trometamol.
-
In your assay plate, add the fluorescent probe solution to a set of wells.
-
Add a dilution series of Dexketoprofen trometamol to these wells. Include control wells with the fluorescent probe and buffer only.
-
Incubate for a short period to ensure mixing.
-
Read the fluorescence.
-
Plot the fluorescence intensity against the concentration of Dexketoprofen trometamol. A concentration-dependent decrease in signal suggests an inner filter effect.
Visualizations
Caption: Mechanisms of fluorescent assay interference by a test compound.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. ijpsr.com [ijpsr.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Topical dexketoprofen as a cause of photocontact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dexketoprofen Trometamol in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Dexketoprofen (B22426) trometamol in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Dexketoprofen trometamol for cell culture experiments?
A1: It is recommended to prepare a high-concentration stock solution in a sterile, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For long-term storage, this stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. Immediately before use, the stock solution should be diluted to the final desired concentration in the cell culture medium.
Q2: What is the stability of Dexketoprofen trometamol in common cell culture media like DMEM and RPMI-1640?
Q3: Does the presence of Fetal Bovine Serum (FBS) in the cell culture medium affect the stability of Dexketoprofen trometamol?
A3: The presence of FBS can potentially influence the stability of compounds in cell culture. FBS contains various proteins and enzymes that could bind to or metabolize the drug. While specific data on the effect of FBS on Dexketoprofen trometamol stability is limited, it is a factor to consider, especially in long-term cultures. If unexpected results are observed, it may be beneficial to assess the stability of the compound in your specific medium with and without FBS.
Q4: Can I pre-mix Dexketoprofen trometamol in cell culture medium and store it for later use?
A4: It is not recommended to store Dexketoprofen trometamol in cell culture medium for extended periods. The complex composition of the medium can contribute to the degradation of the compound over time. To ensure the potency and consistency of your experiments, it is best practice to prepare fresh dilutions in the medium from a frozen stock solution immediately before each experiment.
Q5: What are the known degradation pathways for Dexketoprofen trometamol?
A5: Dexketoprofen trometamol is susceptible to degradation under acidic and oxidative conditions.[1][2] It is relatively stable in neutral and alkaline conditions.[1] Exposure to light can also lead to degradation. Therefore, it is important to protect stock solutions and experimental setups from prolonged light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of Dexketoprofen trometamol in the cell culture medium. | Prepare fresh dilutions of the compound for each experiment. Minimize the time between dilution and application to the cells. Consider performing a stability check of the compound under your specific experimental conditions using HPLC. |
| Inaccurate initial concentration of the stock solution. | Ensure the stock solution is prepared accurately. If possible, verify the concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC. | |
| Precipitation of the compound in the cell culture medium. | The final concentration of the compound exceeds its solubility in the medium. | Check the solubility of Dexketoprofen trometamol in your specific cell culture medium. If necessary, adjust the final concentration or the solvent concentration (e.g., DMSO) to maintain solubility. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
| Variability in results between experiments. | Inconsistent handling of the compound. | Standardize the protocol for preparing and diluting the compound. Use single-use aliquots of the stock solution to avoid variability from freeze-thaw cycles. |
Data on Stability of Dexketoprofen Trometamol
Stability in Aqueous Solutions
| Condition | Stability | Reference |
| Acidic (0.2M HCl) | Degradation observed | [2] |
| Neutral (Water) | Stable | [1] |
| Alkaline (0.1M NaOH) | Relatively Stable | [1] |
| Oxidative (30% H₂O₂) | Degradation observed | [2] |
| Photolytic (UV light) | Degradation observed | [3] |
| Thermal (Dry heat) | Relatively Stable | [1] |
Stability in Cell Culture Medium (DMEM) at 37°C
| Time (hours) | Remaining Dexketoprofen (%) |
| 0 | 100 |
| 24 | >95 |
| 48 | >95 |
| 72 | >95 |
Note: This data is based on a study analyzing a combination of imatinib (B729) mesylate and dexketoprofen trometamol in DMEM. The results indicate high stability for dexketoprofen trometamol under these conditions.
Experimental Protocols
Protocol for Assessing the Stability of Dexketoprofen Trometamol in Cell Culture Media
This protocol outlines a general method for determining the stability of Dexketoprofen trometamol in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Dexketoprofen trometamol standard
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without FBS
- HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
- Buffer salts (e.g., potassium dihydrogen phosphate)
- Sterile microcentrifuge tubes
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Preparation of Dexketoprofen Trometamol Solution: Prepare a solution of Dexketoprofen trometamol in the cell culture medium at the desired experimental concentration.
- Incubation: Aliquot the solution into sterile microcentrifuge tubes for different time points (e.g., 0, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
- Sample Collection: At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.
- Sample Preparation for HPLC: Prior to analysis, thaw the samples. To precipitate proteins, add an equal volume of cold acetonitrile or methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
- Data Analysis: Quantify the peak area of Dexketoprofen trometamol at each time point. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
3. Example HPLC Conditions:
- Column: Hypersil BDS, C18 (5µm, 4.6 mm x 250 mm)[1]
- Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 6.0 with triethylamine) and acetonitrile (75:25 v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: 254 nm[1]
- Column Temperature: 40°C[1]
Visualizations
Signaling Pathway of Dexketoprofen
Caption: Mechanism of action of Dexketoprofen via inhibition of COX enzymes.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability in cell culture media.
References
Technical Support Center: Dexketoprofen Gastrointestinal Studies in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the gastrointestinal side effects of dexketoprofen (B22426) in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dexketoprofen-induced gastrointestinal damage?
A1: Like other nonsteroidal anti-inflammatory drugs (NSAIDs), dexketoprofen primarily causes gastrointestinal damage by inhibiting cyclooxygenase (COX) enzymes. This leads to a deficiency in prostaglandins (B1171923), which are crucial for maintaining the gastric mucosal defense system. The process involves a physiochemical disruption of the gastric mucosal barrier and a systemic inhibition of gastric mucosal protection. Reduced synthesis of mucus and bicarbonate, impaired mucosal blood flow, and increased acid secretion are the main consequences of this prostaglandin (B15479496) deficiency. Additional mechanisms include the uncoupling of oxidative phosphorylation and the activation of neutrophils, which adhere to the vascular endothelium, reducing mucosal perfusion and releasing tissue-damaging mediators.[1]
Q2: Is dexketoprofen less damaging to the gastrointestinal tract than racemic ketoprofen (B1673614) in rats?
A2: Studies in rat models suggest that dexketoprofen, the S(+)-enantiomer of ketoprofen, has a more favorable gastrointestinal safety profile than racemic ketoprofen. The gastric ulcerogenic effect of dexketoprofen at various oral doses (1.5 to 6 mg/kg) in rats is comparable to the corresponding double doses (3 to 12 mg/kg) of racemic ketoprofen.[2] Repeated oral administration of dexketoprofen as a trometamol salt results in less gastric ulceration compared to the acid form of both dexketoprofen and the racemate.[2] Furthermore, single doses of dexketoprofen free acid (10 to 20 mg/kg) do not show significant intestinal ulcerogenic effects in rats, whereas racemic ketoprofen (20 or 40 mg/kg) is clearly ulcerogenic to the small intestine.[2]
Q3: What are some common agents used to mitigate dexketoprofen-induced gastrointestinal side effects in rat models?
A3: Several agents can be co-administered with dexketoprofen to mitigate its gastrointestinal side effects. These include:
-
Proton Pump Inhibitors (PPIs): Omeprazole, lansoprazole, and rabeprazole (B1678785) are effective in reducing gastric acid secretion and protecting the gastric mucosa.[3][4] Co-administration of a PPI with an NSAID is a common strategy to reduce the risk of gastric and duodenal ulcers.[5][6]
-
Histamine H2-receptor antagonists: These agents also reduce gastric acid secretion.
-
Prostaglandin analogues: Misoprostol, a synthetic prostaglandin E1 analog, can help restore the protective functions of prostaglandins in the stomach.
-
Sucralfate: This agent forms a protective barrier over the ulcerated gastric mucosa.[7]
Q4: What is the role of oxidative stress in dexketoprofen-induced intestinal damage?
A4: Oxidative stress plays a significant role in the pathogenesis of intestinal injury induced by ketoprofen and its enantiomers. Enhanced enteropathy is correlated with a significant increase in myeloperoxidase (MPO) activity, which is an index of neutrophil infiltration, and a decrease in superoxide (B77818) dismutase (SOD) activity.[8] This suggests that reactive oxygen metabolites contribute significantly to the development of intestinal lesions.[8]
Troubleshooting Guides
Problem 1: High variability in the extent of gastric lesions observed between rats in the same experimental group.
-
Possible Cause 1: Inconsistent Fasting Period. The presence of food in the stomach can alter the absorption of dexketoprofen and the extent of gastric mucosal damage.
-
Solution: Ensure a consistent fasting period for all animals before administering dexketoprofen. A fasting period of 18-24 hours with free access to water is standard.
-
-
Possible Cause 2: Variation in Animal Strain, Age, or Gut Microbiota. Different rat strains and ages can exhibit varying susceptibility to NSAID-induced gastropathy. The composition of the gut microbiota can also influence the severity of intestinal damage.[9]
-
Solution: Use a homogenous population of rats in terms of strain, age, and weight. House animals under the same conditions to minimize variations in gut microbiota.
-
-
Possible Cause 3: Inaccurate Dosing. Incorrect or inconsistent administration of dexketoprofen will lead to variable gastric damage.
-
Solution: Calibrate all dosing equipment regularly. Ensure proper oral gavage or subcutaneous injection techniques to deliver the full intended dose.
-
Problem 2: Lower than expected incidence or severity of gastric ulcers after dexketoprofen administration.
-
Possible Cause 1: Insufficient Dose of Dexketoprofen. The dose of dexketoprofen may be too low to induce significant gastric damage in the chosen rat model.
-
Solution: Conduct a dose-response study to determine the optimal ulcerogenic dose of dexketoprofen for your specific experimental conditions. Doses in the range of 3-25 mg/kg have been used to induce gastrointestinal damage in rats.[10]
-
-
Possible Cause 2: Formulation of Dexketoprofen. The trometamol salt of dexketoprofen is known to cause less gastric ulceration than the free acid form.[2]
-
Solution: Be aware of the formulation you are using. If a higher degree of damage is required for your study, consider using the free acid form, but be mindful of its lower solubility.
-
Problem 3: Unexpected mortality in the experimental group.
-
Possible Cause 1: Severe Gastrointestinal Bleeding and Perforation. High doses of dexketoprofen can lead to severe ulceration, bleeding, and perforation of the stomach or intestines.
-
Solution: Monitor animals closely for signs of distress, such as lethargy, hunched posture, and abdominal bloating. Consider reducing the dose of dexketoprofen or the duration of the experiment. Necropsy should be performed to determine the cause of death.
-
-
Possible Cause 2: Interaction with other experimental procedures. Anesthesia or other concurrent surgical procedures can exacerbate the gastrointestinal toxicity of NSAIDs.[9]
-
Solution: If possible, avoid other invasive procedures during the period of dexketoprofen administration. If anesthesia is necessary, carefully monitor the animal's vital signs and recovery.
-
Quantitative Data Summary
Table 1: Effect of Dexketoprofen and Racemic Ketoprofen on Gastric Ulceration in Rats
| Treatment Group | Dose (mg/kg, oral) | Observation Period | Ulcer Index (Mean ± SD) | Reference |
| Control | Vehicle | 24 hours | 0.5 ± 0.2 | N/A |
| Dexketoprofen | 3 | 24 hours | Minimal Lesions | [10] |
| Dexketoprofen | 15 | 24 hours | Moderate Lesions | [10] |
| Dexketoprofen | 25 | 24 hours | Significant Lesions | [10] |
| Racemic Ketoprofen | 25 | 24 hours | Severe Necrotic and Erosive Lesions | [10] |
| Indomethacin | 25 | 24 hours | Severe Necrotic and Erosive Lesions | [10] |
Table 2: Effect of Co-administered Omeprazole on Dexamethasone-Induced Gastric Damage in Rats
| Treatment Group | Dose (mg/kg, oral) | Malondialdehyde (nmol/g tissue) | Superoxide Dismutase (U/mg protein) | Catalase (U/mg protein) | Reference |
| Control | Vehicle | 25.3 ± 2.1 | 8.7 ± 0.6 | 15.4 ± 1.2 | [3] |
| Dexamethasone | 5 | 78.9 ± 5.4 | 3.1 ± 0.3 | 6.8 ± 0.5 | [3] |
| Dexamethasone + Omeprazole | 5 + 20 | 35.1 ± 2.9 | 7.5 ± 0.5 | 12.9 ± 1.0 | [3] |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with Dexketoprofen in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Housing: Animals are housed in cages with wire mesh bottoms to prevent coprophagy and maintained under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C).
-
Fasting: Rats are fasted for 24 hours prior to dexketoprofen administration, with free access to water.
-
Drug Administration: Dexketoprofen is suspended in a 1% carboxymethylcellulose (CMC) solution. A single oral dose of 25 mg/kg is administered via oral gavage.
-
Observation: Animals are observed for 24 hours post-administration.
-
Euthanasia and Sample Collection: After 24 hours, rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions. The severity of the ulcers can be scored based on their number and size.
Protocol 2: Mitigation of Dexketoprofen-Induced Gastric Ulcers with Omeprazole
-
Animals and Housing: Same as Protocol 1.
-
Experimental Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Dexketoprofen (25 mg/kg, p.o.)
-
Group 3: Omeprazole (20 mg/kg, p.o.) + Dexketoprofen (25 mg/kg, p.o.)
-
-
Drug Administration: Omeprazole is administered orally 30 minutes before the administration of dexketoprofen.
-
Observation, Euthanasia, and Ulcer Scoring: Same as Protocol 1.
Visualizations
Caption: Signaling pathway of dexketoprofen-induced gastric damage.
Caption: Experimental workflow for studying dexketoprofen-induced ulcers.
Caption: Troubleshooting logic for high variability in ulcer models.
References
- 1. Nonsteroidal anti-inflammatory drugs: how do they damage gastroduodenal mucosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of proton pump inhibitors on dexamethasone-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs and gastroprotection with proton pump inhibitors: a focus on ketoprofen/omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal toxicity of ketoprofen-trometamol vs its enantiomers in rat. Role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Therapeutic Dose of Ketoprofen Causes Acute Gastrointestinal Bleeding, Erosions, and Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Dexketoprofene, selective cox-1 inhibitor nsaids, without gastrointestinal injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dexketoprofen Trometamol in Cell Viability and Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the impact of dexketoprofen (B22426) trometamol on cell viability and cytotoxicity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dexketoprofen trometamol in vitro?
Dexketoprofen is the S-(+)-enantiomer of ketoprofen (B1673614) and a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key in the synthesis of prostaglandins (B1171923) from arachidonic acid. By inhibiting COX enzymes, dexketoprofen reduces the production of prostaglandins, which are mediators of inflammation and pain. The trometamol salt enhances the solubility and absorption of dexketoprofen, leading to a faster onset of action.
Q2: Does dexketoprofen trometamol affect cell viability?
Yes, in vitro studies have demonstrated that dexketoprofen trometamol can exhibit cytotoxic effects and inhibit cell proliferation in various cell types, including primary chondrocytes and human lymphocytes.[1][2][3] The extent of cytotoxicity is dependent on the concentration of the compound and the duration of exposure.
Q3: Can dexketoprofen trometamol interfere with standard cell viability assays?
Yes, as with other NSAIDs, there is a potential for interference with common assays:
-
MTT Assay: The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. Compounds that affect mitochondrial function or have reducing properties themselves could potentially interfere with this assay. While direct interference by dexketoprofen has not been extensively reported, it is a possibility to consider.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells. Some NSAIDs have been shown to directly inhibit LDH activity, which could lead to an underestimation of cytotoxicity. It is crucial to include appropriate controls to account for any potential direct effects of dexketoprofen on LDH.
-
Annexin V/PI Assay: This assay for apoptosis detection is generally less prone to direct chemical interference. However, it is important to carefully interpret results, as dexketoprofen has been shown to induce both apoptosis and necrosis at high concentrations.[4][5]
Q4: What signaling pathways are known to be involved in dexketoprofen trometamol-induced cell death?
Recent studies suggest that in addition to its COX-inhibitory effects, dexketoprofen can enhance the activation of the NLRP3 inflammasome. This leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and can induce a form of inflammatory cell death called pyroptosis. Furthermore, studies on human lymphocytes have shown that dexketoprofen trometamol can induce DNA damage, leading to the increased expression of genes involved in DNA damage signaling pathways, such as XPC, XRCC6, and PNKP.[6] At high concentrations, it has also been observed to induce apoptosis.[4][5]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cell viability at high dexketoprofen concentrations | 1. Direct reduction of MTT by dexketoprofen. 2. Interference with formazan (B1609692) crystal solubilization. | 1. Run a cell-free control with dexketoprofen and MTT to check for direct reduction. 2. Ensure complete solubilization of formazan crystals by vigorous pipetting or extending incubation with the solubilizing agent. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete formazan solubilization. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Visually inspect wells to confirm complete dissolution of crystals. 3. Avoid using the outer wells of the plate for experimental samples. |
LDH Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity | 1. Direct inhibition of LDH enzyme activity by dexketoprofen. 2. Suboptimal assay conditions. | 1. Include a positive control of purified LDH and test the effect of dexketoprofen on its activity. 2. Ensure the assay is performed within the linear range for your cell type and density. |
| High background LDH release in control wells | 1. Mechanical stress during cell handling. 2. Contamination of cell cultures. | 1. Handle cells gently during seeding and media changes. 2. Regularly check cell cultures for any signs of contamination. |
Annexin V/PI Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of Annexin V+/PI+ cells even at early time points | 1. High concentrations of dexketoprofen inducing rapid necrosis. 2. Mechanical damage to cells during harvesting. | 1. Perform a time-course experiment to capture early apoptotic events (Annexin V+/PI-). 2. Use gentle cell harvesting techniques, especially for adherent cells. |
| Smearing of cell populations in the flow cytometry plot | 1. Cell clumps. 2. Incorrect compensation settings. | 1. Ensure a single-cell suspension by passing the cells through a cell strainer before analysis. 2. Use single-stained controls to set up proper compensation. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Dexketoprofen Trometamol
| Cell Type | Assay | Concentration Range | Exposure Time | Observed Effect | Reference |
| Rat Primary Chondrocytes | MTT | Undiluted & 1:1 dilution | 24, 48, 72 h | Inhibition of cell proliferation | [1][2][3] |
| Human Lymphocytes | Micronucleus Assay, Comet Assay | 100 - 1000 µg/mL | Not specified | Increased DNA damage and micronucleus formation | [6] |
| Rat Kidney Cells | TUNEL Assay | Low and high doses (in vivo) | 7 days | Increased apoptosis | [4][5] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of dexketoprofen trometamol. Include a vehicle control (the solvent used to dissolve dexketoprofen).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include three sets of controls: vehicle control (spontaneous LDH release), untreated cells for maximum LDH release (lysed), and a cell-free background control.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To the wells designated for maximum LDH release, add 10 µL of lysis buffer (e.g., 10X Triton X-100) and incubate for 15 minutes before centrifugation.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes). Stop the reaction if required by the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with dexketoprofen trometamol for the desired time.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls to set up the flow cytometer and compensation.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Signaling Pathways and Workflows
References
- 1. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. imrpress.com [imrpress.com]
- 6. An in vitro investigation of genotoxic effects of dexketoprofen trometamol on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing drug delivery of Dexketoprofen for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Dexketoprofen (B22426) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dexketoprofen?
A: Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, including both COX-1 and COX-2.[1][2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2, a crucial precursor for various prostaglandins (B1171923) (like PGE2) that mediate pain, inflammation, and fever.[4][5][6] By reducing prostaglandin synthesis, dexketoprofen exerts its analgesic, anti-inflammatory, and antipyretic effects.[1][4][7]
Q2: Which form of Dexketoprofen should I use for my research: the trometamol salt or the free acid?
A: The choice depends on your experimental needs, particularly the desired route of administration and onset of action.
-
Dexketoprofen Trometamol: This is a water-soluble salt form.[8][9] It is designed for rapid absorption and a faster onset of action, making it ideal for acute pain models and for preparing aqueous solutions for parenteral (intravenous, intramuscular) administration.[2][8][10]
-
Dexketoprofen (Free Acid): This form is almost insoluble in water but soluble in organic solvents like ethanol (B145695) and chloroform.[9] Its absorption is slower compared to the trometamol salt.[8] Repeated oral administration of the trometamol salt has been observed to cause less gastric ulceration in rats compared to the free acid form.[8]
Q3: What are the main pharmacokinetic differences between oral, intravenous (IV), and intramuscular (IM) administration?
A: The route of administration significantly impacts the pharmacokinetic profile of dexketoprofen. The trometamol salt allows for rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) typically between 15 and 45 minutes.[8][11] Parenteral routes offer more direct and rapid systemic availability. Following an IV bolus, distribution is rapid, while IM injection also results in quick absorption with Tmax values ranging from approximately 10 to 45 minutes.[12][13]
Q4: Does co-administration with food affect the absorption of oral Dexketoprofen?
A: Yes. Ingesting dexketoprofen with food can delay its absorption, increasing the time to reach maximum plasma concentration (Tmax) and reducing the peak concentration (Cmax).[10][14] For experiments requiring rapid onset, administration under fasting conditions is recommended.[11][15]
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of Dexketoprofen in Formulation
-
Question: I am having trouble dissolving Dexketoprofen for my in vivo study. My solution is cloudy or forms a precipitate. What's wrong?
-
Answer:
-
Check the Form: You are likely using Dexketoprofen free acid, which is poorly soluble in aqueous solutions.[9] For aqueous-based formulations, especially for parenteral use, you must use the Dexketoprofen Trometamol salt, which is highly water-soluble.[8][10][16]
-
pH of the Vehicle: Dexketoprofen is a weak acid with a pKa of 4.02.[17] Its solubility is pH-dependent. The trometamol salt is more soluble than the free acid below a pH of 6.7; above this pH, the salt is stable.[17] Ensure your vehicle's pH is compatible with maintaining the drug in its soluble salt form.
-
Vehicle Composition: If using a co-solvent system, ensure the proportions are correct and that the drug is fully dissolved in the organic solvent portion before adding the aqueous component.
-
Problem 2: High Variability or Inconsistent Results in Animal Studies
-
Question: My in vivo data shows high variability between animals receiving the same dose of Dexketoprofen. What are the potential causes?
-
Answer:
-
Formulation Issues: Incomplete solubilization or precipitation of the drug can lead to inaccurate dosing. Ensure the formulation is a clear, homogenous solution before each administration. See Problem 1 for solubility troubleshooting.
-
Administration Route: The method of administration can be a major source of variability.
-
Oral Gavage: Ensure consistent technique to avoid accidental tracheal administration or incomplete delivery to the stomach. The presence of food in the stomach can delay and reduce absorption, so standardizing the fasting period is critical.[14]
-
Intraperitoneal (IP) Injection: Inconsistent injection placement can lead to variable absorption rates. Studies in mice have utilized IP administration for evaluating analgesic effects.[18][19]
-
Intravenous (IV) Injection: Ensure the full dose is delivered into the vein. Extravasation (leaking into surrounding tissue) will lead to underdosing and delayed absorption.
-
-
Animal Stress: Stress can alter physiological parameters and affect drug metabolism and response. Handle animals consistently and allow for an acclimatization period before dosing.
-
Metabolism: Dexketoprofen is metabolized in the liver, primarily via glucuronidation.[1] Age, sex, and underlying health status of the animals can influence metabolic rates, leading to varied responses.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dexketoprofen Trometamol in Healthy Humans (Mean ± SD/SEM)
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) | Reference |
| Oral Tablet | 25 mg | 3700 ± 720 | 0.5 | ~3500 | ~1-2 | [1] |
| Intramuscular (IM) | 25 mg | 1851 ± 182 | 0.17 - 0.75 | 3033 ± 193 | ~1.05 | [12][13] |
| Intramuscular (IM) | 50 mg | 3813 ± 169 | 0.17 - 0.75 | 5878 ± 228 | ~1.05 | [12][13] |
| Intravenous (IV) Bolus | 50 mg | N/A (Initial conc. highest) | N/A | 9005 ± 422 | ~1.05 | [12][13] |
Note: Values are derived from human studies and should be used as a reference. Pharmacokinetic parameters can vary significantly in different animal species.
Table 2: Solubility Properties of Dexketoprofen Forms
| Compound | Solubility in Water | Solubility in Organic Solvents | Key Characteristic | Reference |
| Dexketoprofen Trometamol | Readily soluble | - | Rapid absorption and onset | [8][9][20] |
| Dexketoprofen (Free Acid) | Almost insoluble | Soluble in ethanol, chloroform | Lipophilic | [9] |
Experimental Protocols
Protocol 1: Preparation of Dexketoprofen Trometamol Solution for Parenteral Administration
This protocol describes the preparation of a sterile solution suitable for intravenous or intraperitoneal injection in small animal models.
-
Materials:
-
Dexketoprofen Trometamol powder
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
0.22 µm syringe filter
-
Vortex mixer
-
-
Methodology:
-
Calculate the required amount of Dexketoprofen Trometamol based on the desired final concentration and volume. For example, to make 10 mL of a 5 mg/mL solution, weigh out 50 mg of the powder.
-
Aseptically add the weighed Dexketoprofen Trometamol to a sterile vial.
-
Add the desired volume of sterile saline or PBS to the vial.
-
Vortex the vial thoroughly until the powder is completely dissolved and the solution is clear.
-
To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.
-
Store the final solution as recommended by the manufacturer, often protected from light. A stability study of a paracetamol/dexketoprofen mixture found it to be stable for 5 days under refrigeration and 15 days at room temperature.[21]
-
Protocol 2: General Procedure for Pharmacokinetic Blood Sampling in Rodents
This protocol provides a general workflow for collecting blood samples to analyze Dexketoprofen plasma concentrations.
-
Materials:
-
Methodology:
-
Administer Dexketoprofen via the chosen route (e.g., oral gavage, IV, IP).
-
Collect blood samples at predetermined time points. Based on the rapid absorption and short half-life, a typical sampling schedule might include: pre-dose (0), and 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, and 8 hours post-dose.[22][23][24]
-
Place collected blood immediately into EDTA-coated tubes and keep on ice.
-
As soon as possible, centrifuge the blood samples at approximately 2500-4000 x g for 10-15 minutes at 4°C to separate the plasma.[23][24]
-
Carefully aspirate the supernatant (plasma) and transfer it to appropriately labeled cryovials.
-
Immediately freeze the plasma samples and store them at -20°C or -80°C until analysis.[11][15][23]
-
Protocol 3: Quantification of Dexketoprofen in Plasma by LC-MS/MS
This protocol outlines the key steps for quantifying drug concentration in collected plasma samples.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) (e.g., Ibuprofen or Febuxostat)[25][26]
-
Protein precipitation solvent (e.g., Methanol (B129727) or Acetonitrile)[25][26] or Liquid-Liquid Extraction solvent (e.g., ethyl acetate (B1210297) or tert-butyl methyl ether)[15][25]
-
Acidifying agent (e.g., 0.6 M H2SO4) for extraction[25]
-
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Add 2-3 volumes of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.[26]
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a small volume of plasma, add the internal standard and an acidifying agent.[25]
-
Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.[25]
-
Collect the upper organic phase containing the drug and IS.[25]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Quantification:
-
Monitor for the specific mass-to-charge ratio (m/z) of Dexketoprofen and the internal standard.
-
Generate a standard curve using known concentrations of Dexketoprofen in blank plasma and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.[25] The linear range for quantification is typically wide, for example, 0.01 to 20 µg/mL.[25][26]
-
-
Visualizations
Caption: Dexketoprofen inhibits both COX-1 and COX-2 enzymes.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Decision tree for selecting the correct form of Dexketoprofen.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 3. hexiapharm.com [hexiapharm.com]
- 4. PathWhiz [pathbank.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. saperessere.com [saperessere.com]
- 8. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
- 12. Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 14. oatext.com [oatext.com]
- 15. Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jag.journalagent.com [jag.journalagent.com]
- 17. Exploring Bioequivalence of Dexketoprofen Trometamol Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. Physicochemical stability of binary admixtures of paracetamol and dexketoprofen-trometamol for patient-controlled analgesia use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations in Healthy Males Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Portico [access.portico.org]
- 24. Portico [access.portico.org]
- 25. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Dexketoprofen Trometamol Stock Solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Dexketoprofen (B22426) trometamol stock solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Dexketoprofen trometamol stock solutions?
A1: Dexketoprofen trometamol is a water-soluble salt. For research purposes, stock solutions are also commonly prepared in organic solvents. The choice of solvent depends on the experimental requirements.
-
Methanol: Used for preparing stock solutions for UV-visible spectrophotometry and HPLC analysis.[1]
-
Acetonitrile (B52724)/Water (1:1, v/v): Suitable for preparing stock solutions for LC-MS/MS analysis.
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for preparing stock solutions for in vitro cell-based assays.
-
Phosphate Buffer (e.g., pH 7.4): Can be used for applications requiring physiological pH, though solubility and stability should be carefully considered.[2]
Q2: What are the recommended storage conditions and long-term stability of Dexketoprofen trometamol stock solutions?
A2: The long-term stability of Dexketoprofen trometamol stock solutions is dependent on the solvent, storage temperature, and exposure to light. For optimal stability, it is recommended to prepare fresh solutions. If storage is necessary, the following general guidelines apply:
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Acetonitrile/Water | 4°C | Short-term storage (days) |
| -32°C | Long-term storage | |
| Aqueous Buffers | 2-8°C (Refrigerated) | Up to 5 days[3] |
| Room Temperature | Up to 2 days[3] |
Note: It is always recommended to perform a stability study for your specific stock solution and experimental conditions. Aliquoting the stock solution can help prevent degradation from repeated freeze-thaw cycles.
Q3: My Dexketoprofen trometamol stock solution has precipitated. What could be the cause and how can I resolve it?
A3: Precipitation of Dexketoprofen trometamol stock solutions can occur due to several factors:
-
pH-dependent solubility: Dexketoprofen trometamol is the tromethamine salt of dexketoprofen. In acidic aqueous solutions (below its pKa of ~4), it can convert to the less soluble free acid form, leading to precipitation.[4] This is a critical consideration when diluting a stock solution into acidic cell culture media or buffers.
-
Solvent effects: When diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate if its solubility in the final mixture is exceeded.
-
Concentration: The concentration of the stock solution may be too high for the chosen solvent and storage temperature.
Troubleshooting steps:
-
pH adjustment: Ensure the pH of the final aqueous solution is above the pKa of dexketoprofen to maintain it in its more soluble salt form.
-
Gradual dilution: When diluting from an organic solvent, add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations.
-
Warm the solution: Gently warming the solution may help redissolve the precipitate. However, be cautious as heat can also promote degradation.
-
Prepare a more dilute stock solution: If precipitation is a recurring issue, consider preparing a less concentrated stock solution.
Q4: Under what conditions does Dexketoprofen trometamol degrade?
A4: Dexketoprofen trometamol is susceptible to degradation under specific stress conditions. It has been shown to degrade significantly under acidic, oxidative, and photolytic conditions.[5][6][7] It is relatively stable under neutral, alkaline, and dry heat conditions.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of stock solution. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions protected from light. Verify the stability of the compound in your experimental medium and conditions. |
| Precipitation upon dilution in aqueous media | Exceeding solubility limit; conversion to the less soluble free acid form in acidic media. | Dilute the stock solution gradually into the aqueous medium with vigorous mixing. Ensure the final pH of the solution is not acidic. Consider using a co-solvent or a different buffer system. |
| Discoloration of stock solution | Degradation of the compound, possibly due to oxidation or photolysis. | Discard the solution and prepare a fresh stock. Store stock solutions in amber vials or wrapped in foil to protect from light. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Preparation of Dexketoprofen Trometamol Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of Dexketoprofen trometamol powder. (Molecular Weight: 375.42 g/mol )
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stability Assessment by HPLC
This protocol provides a general framework. The specific mobile phase, column, and other chromatographic conditions should be optimized for your instrument and specific requirements.
-
Preparation of Standards: Prepare a series of calibration standards of Dexketoprofen trometamol in the mobile phase.
-
Sample Preparation:
-
Time Zero Sample: Immediately after preparing the stock solution, dilute an aliquot to a known concentration within the calibration range using the mobile phase.
-
Stability Samples: Store the stock solution under the desired conditions (e.g., 4°C, room temperature, -20°C). At specified time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot and dilute it to the same concentration as the time-zero sample.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Dexketoprofen trometamol has maximum absorbance (e.g., 254-260 nm).[6]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the time-zero and stability samples.
-
Calculate the concentration of Dexketoprofen trometamol in each sample using the calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point. A common threshold for stability is retaining >90% of the initial concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Dexketoprofen trometamol stock solutions.
Caption: Conceptual diagram of Dexketoprofen trometamol degradation pathways under stress conditions.
References
- 1. ijpsr.com [ijpsr.com]
- 2. turkjps.org [turkjps.org]
- 3. Physicochemical stability of binary admixtures of paracetamol and dexketoprofen-trometamol for patient-controlled analgesia use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Bioequivalence of Dexketoprofen Trometamol Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijipls.co.in [ijipls.co.in]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
Effect of excipients on Dexketoprofen trometamol dissolution rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexketoprofen Trometamol (DKT). The following information addresses common issues related to the effect of excipients on the dissolution rate of DKT.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution of Dexketoprofen Trometamol a critical quality attribute?
A1: Dexketoprofen Trometamol is a Biopharmaceutics Classification System (BCS) Class 1 drug, meaning it has high solubility and high permeability. For such drugs, dissolution is the rate-limiting step for absorption. Therefore, ensuring a consistent and appropriate dissolution rate is crucial for achieving predictable bioavailability and therapeutic efficacy. In some cases, failure to achieve rapid dissolution (<85% in 30 minutes) can preclude biowaiver applications.[1]
Q2: What are the standard dissolution testing conditions for immediate-release Dexketoprofen Trometamol tablets?
A2: Standard dissolution studies are often performed using the USP-2 (paddle) apparatus at 37 °C.[1] Commonly used dissolution media include buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[1] Agitation speed is a critical parameter, with studies showing significant differences in dissolution profiles between 50 rpm and 75 rpm.[1] For biorelevant dissolution studies, media such as Fasted State Simulated Intestinal Fluid (FaSSIF-v1) may be used.[1]
Q3: How do different classes of excipients generally impact the dissolution rate of a tablet?
A3:
-
Binders: These excipients are added to ensure the tablet remains intact after compression. The type and concentration of the binder can significantly affect the tablet's hardness and disintegration time, which in turn influences the dissolution rate.
-
Superdisintegrants: These are included in tablet formulations to facilitate rapid tablet breakup into smaller particles, thereby increasing the surface area available for dissolution.
-
Lubricants: Lubricants are necessary to prevent the tablet from sticking to the manufacturing equipment. However, many lubricants are hydrophobic and can impede water penetration into the tablet, potentially slowing down disintegration and dissolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Dexketoprofen Trometamol dissolution.
Issue 1: Unexpectedly Rapid Dissolution and Failed Bioequivalence
Scenario: You have developed a generic Dexketoprofen Trometamol tablet that shows a much faster dissolution rate compared to the reference product, particularly in acidic media. Despite the rapid dissolution, the formulation fails in-vivo bioequivalence studies.
Possible Cause: The presence of an alkalinizing excipient, such as calcium monohydrogen phosphate (B84403), in your formulation.
Explanation: Dexketoprofen is a weak acid. In the acidic environment of the stomach, the tromethamine salt can convert to the less soluble free acid form, which can precipitate and slow down dissolution. An alkalinizing excipient can increase the micro-environmental pH within the tablet, preventing this conversion and leading to a faster dissolution rate in vitro.[1] This rapid in-vitro dissolution may not, however, accurately reflect the in-vivo performance, leading to failed bioequivalence.[1]
Experimental Protocol to Investigate:
-
Dissolution with pH Monitoring:
-
Apparatus: USP-2 (Paddle)
-
Media: 0.01 N HCl (pH 2)
-
Procedure: Perform a dissolution test on your formulation and the reference product. Simultaneously, measure the pH of the dissolution medium in close proximity to the tablet as it disintegrates. An increase in pH for your formulation would suggest the influence of an alkalinizing excipient.
-
-
Microscopic Examination:
-
Procedure: Observe the dissolution of the tablet under a microscope in a small volume of acidic medium. Look for the formation of crystals (the less soluble free acid) around the reference product, and the absence of such crystals with your formulation.[1]
-
Solutions:
-
Reformulate by removing or replacing the alkalinizing excipient.
-
If the excipient is necessary for other properties (e.g., as a filler), consider using a non-alkalizing alternative.
Issue 2: Slow Dissolution Rate Despite Using a Superdisintegrant
Scenario: Your Dexketoprofen Trometamol tablet formulation includes a superdisintegrant, but the dissolution rate is still slower than expected.
Possible Causes:
-
Inappropriate Lubricant: The use of a highly hydrophobic lubricant like magnesium stearate (B1226849) can coat the drug and other excipient particles, hindering water penetration and negating the effect of the superdisintegrant.
-
High Binder Concentration: An excessive amount of binder can lead to a very hard tablet that does not disintegrate easily, even with a superdisintegrant.
-
Manufacturing Process: The method of incorporating the superdisintegrant (intragranular vs. extragranular in wet granulation) can impact its effectiveness.
Experimental Protocol to Investigate:
-
Comparative Lubricant Study:
-
Formulations: Prepare two batches of your formulation, one with magnesium stearate and another with a more hydrophilic lubricant like sodium stearyl fumarate, keeping all other components constant.
-
Dissolution Test: Compare the dissolution profiles of the two batches.
-
-
Binder Concentration Optimization:
-
Formulations: Prepare several batches with varying concentrations of the binder.
-
Tablet Characterization: Test the hardness, friability, and disintegration time of each batch.
-
Dissolution Test: Correlate the physical properties with the dissolution profiles to find the optimal binder concentration.
-
Solutions:
-
Replace magnesium stearate with a more hydrophilic lubricant such as sodium stearyl fumarate.
-
Reduce the concentration of the binder to achieve a balance between tablet hardness and disintegration.
-
In a wet granulation process, consider adding the superdisintegrant extragranularly (blending it with the dried granules before compression) to maximize its disintegrating effect.
Issue 3: High Variability in Dissolution Results
Scenario: You are observing significant tablet-to-tablet or batch-to-batch variability in the dissolution profiles of your Dexketoprofen Trometamol tablets.
Possible Causes:
-
Inadequate Blending: Poor mixing of the active pharmaceutical ingredient (API) and excipients can lead to non-uniformity in the tablet composition.
-
Segregation of Powder Blend: Differences in particle size and density of the components can cause segregation during transfer and in the hopper of the tablet press.
-
Inconsistent Compression Force: Variations in tablet hardness due to inconsistent compression force can affect the disintegration and dissolution times.
Experimental Protocol to Investigate:
-
Content Uniformity Testing: Assess the API content of individual tablets from different locations within a batch and from different batches.
-
Particle Size Analysis: Characterize the particle size distribution of the API and key excipients to identify potential for segregation.
-
Hardness Testing: Measure the hardness of multiple tablets throughout a batch to check for consistency.
Solutions:
-
Optimize the blending time and speed to ensure a homogenous mixture.
-
Use excipients with particle sizes similar to the API to minimize segregation.
-
If segregation is a major issue, consider switching from direct compression to a granulation process (wet or dry) to create more uniform granules.
-
Calibrate and monitor the tablet press to ensure consistent compression force.
Data Presentation
Table 1: Hypothetical Comparative Dissolution Data for Different Superdisintegrants in a Dexketoprofen Trometamol Formulation
| Time (min) | % Drug Dissolved (Formulation A: Croscarmellose Sodium) | % Drug Dissolved (Formulation B: Sodium Starch Glycolate) |
| 5 | 65 | 55 |
| 10 | 85 | 78 |
| 15 | 95 | 90 |
| 30 | 99 | 98 |
This table illustrates how the choice of superdisintegrant can influence the early stages of dissolution.
Table 2: Hypothetical Impact of Lubricant Type on Dexketoprofen Trometamol Dissolution
| Time (min) | % Drug Dissolved (Formulation C: Magnesium Stearate) | % Drug Dissolved (Formulation D: Sodium Stearyl Fumarate) |
| 5 | 40 | 60 |
| 10 | 65 | 82 |
| 15 | 80 | 93 |
| 30 | 92 | 99 |
This table demonstrates the potential for a hydrophilic lubricant to improve the dissolution rate compared to a hydrophobic one.
Experimental Protocols
Detailed Methodology for a Standard Dissolution Test (USP-2)
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl, pH 4.5 phosphate buffer, or pH 6.8 phosphate buffer).
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Agitation Speed: Set the paddle speed to a specified rate (e.g., 50 rpm or 75 rpm).
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly.
-
Analysis: Analyze the filtered samples for Dexketoprofen Trometamol concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the percentage of drug dissolved at each time point.
Visualizations
Caption: A workflow diagram for troubleshooting common dissolution issues.
Caption: Logical relationship of excipients and tablet properties on dissolution.
References
Validation & Comparative
Dexketoprofen vs. Ketoprofen: A Preclinical Anti-Inflammatory Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-inflammatory properties of dexketoprofen (B22426) and its racemic parent compound, ketoprofen (B1673614). By examining key experimental data from various in vivo and in vitro models, this document aims to offer a clear perspective on their relative potency and mechanisms of action.
Executive Summary
Dexketoprofen, the S-(+)-enantiomer of ketoprofen, is the pharmacologically active isomer responsible for the anti-inflammatory effects of the racemic mixture. Preclinical studies consistently demonstrate that dexketoprofen possesses an anti-inflammatory potency equivalent to that of a twofold higher dose of ketoprofen. This is attributed to the fact that the R-(-)-enantiomer of ketoprofen is largely inactive. The primary mechanism of action for both compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.
Data Presentation
In Vivo Anti-Inflammatory Potency
One study on the carrageenan-induced paw edema model in rats reported an oral ED50 for ketoprofen to be 6.1 mg/kg.[1] Based on the established potency ratio, the expected ED50 for dexketoprofen would be approximately half of this value.
| Compound | Preclinical Model | Species | Route of Administration | Potency Metric | Value |
| Ketoprofen | Carrageenan-Induced Paw Edema | Rat | Oral | ED50 | 6.1 mg/kg[1] |
| Dexketoprofen | Carrageenan-Induced Paw Edema | Rat | Oral | Estimated ED50 | ~3.05 mg/kg |
In Vitro Cyclooxygenase (COX) Inhibition
The anti-inflammatory action of both dexketoprofen and ketoprofen is mediated through the inhibition of COX-1 and COX-2 enzymes, which in turn reduces the synthesis of prostaglandins. Dexketoprofen (S-(+)-ketoprofen) is a potent inhibitor of both COX-1 and COX-2.
| Compound | Enzyme | Inhibition Metric | Value (nM) |
| Dexketoprofen (S-(+)-Ketoprofen) | COX-1 | IC50 | 1.9[2] |
| Dexketoprofen (S-(+)-Ketoprofen) | COX-2 | IC50 | 27[2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Objective: To assess the acute anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into control (vehicle), positive control (a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of dexketoprofen or ketoprofen).
-
Drug Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[3]
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) can then be determined.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis.
Objective: To assess the therapeutic potential of a test compound in a model of chronic inflammation.
Methodology:
-
Animal Model: Susceptible rat strains like Lewis or Sprague-Dawley rats are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.[4][5]
-
Development of Arthritis: A primary inflammatory lesion develops at the injection site, followed by a secondary, systemic arthritic condition affecting multiple joints, which typically appears 10-14 days after induction.
-
Drug Administration: Treatment with the test compounds (dexketoprofen or ketoprofen) can be initiated either prophylactically (before the onset of secondary lesions) or therapeutically (after the establishment of arthritis).
-
Assessment of Arthritis: The severity of arthritis is assessed by several parameters, including:
-
Arthritic Score: A visual scoring system based on the swelling and erythema of the joints.
-
Paw Volume/Thickness: Measurement of the non-injected paws using a plethysmometer or calipers.
-
Body Weight: Monitoring for changes in body weight as an indicator of systemic inflammation.
-
-
Data Analysis: The effects of the treatment are evaluated by comparing the arthritic scores, paw volumes, and body weight changes between the treated and control groups.
Mandatory Visualizations
Caption: Mechanism of Action of Dexketoprofen and Ketoprofen.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. chondrex.com [chondrex.com]
Comparative Analysis of Dexketoprofen and Other NSAIDs on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of dexketoprofen (B22426) and other common non-steroidal anti-inflammatory drugs (NSAIDs) on the expression of key inflammatory cytokines. The information is supported by experimental data from in vitro and in vivo studies to assist in research and development decisions.
Executive Summary
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, the immunomodulatory effects of NSAIDs, particularly their impact on cytokine expression, are complex and can vary significantly between different drugs. This guide focuses on a comparative analysis of dexketoprofen, the S-(+) enantiomer of ketoprofen, against other widely used NSAIDs such as ibuprofen (B1674241), diclofenac (B195802), and the COX-2 selective inhibitor, celecoxib (B62257).
Recent findings suggest that while most NSAIDs are expected to suppress pro-inflammatory cytokine production, dexketoprofen may have a paradoxical effect on the NLRP3 inflammasome, potentially enhancing the release of Interleukin-1β (IL-1β). In contrast, other NSAIDs like ibuprofen, diclofenac, and celecoxib have been shown to reduce the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). Understanding these differential effects is crucial for the targeted development of anti-inflammatory therapies.
Data Presentation: Quantitative Comparison of NSAID Effects on Cytokine Expression
The following tables summarize quantitative data from various studies on the impact of different NSAIDs on the production of major pro-inflammatory cytokines. It is important to note that the experimental conditions, such as cell types and stimuli, vary between studies, which may influence the results.
Table 1: Effect of Dexketoprofen on IL-1β Release in Human Macrophages
| Treatment | IL-1β Concentration (pg/mL) | Fold Change vs. LPS + ATP |
| Control | Undetectable | - |
| LPS (1 µg/mL) + ATP (5 mM) | ~150 | 1.0 |
| LPS + ATP + Dexketoprofen (1 nM) | ~250 | ~1.7 |
| LPS + ATP + Dexketoprofen (100 nM) | ~280 | ~1.9 |
| LPS (1 µg/mL) + Nigericin (B1684572) (10 µM) | ~200 | 1.0 |
| LPS + Nigericin + Dexketoprofen (1 nM) | ~300 | ~1.5 |
| LPS + Nigericin + Dexketoprofen (100 nM) | ~350 | ~1.75 |
Data summarized from a study on human macrophages, indicating that dexketoprofen enhances IL-1β release upon inflammasome activation.[1][2][3]
Table 2: Comparative Effects of Ibuprofen, Diclofenac, and Celecoxib on Cytokine Production by Murine Bone Marrow-Derived Dendritic Cells (mBMDCs)
| Cytokine | Treatment (Pre-incubation) | Cytokine Concentration (pg/mL) vs. Control | % Inhibition (approx.) |
| IL-6 | Ibuprofen (100 µM) | Decreased | 40-50% |
| Diclofenac (50 µM) | Trend towards decrease | Not significant | |
| Celecoxib (20 µM) | Decreased | 50-60% | |
| TNF-α | Ibuprofen (100 µM) | Decreased | 30-40% |
| Diclofenac (50 µM) | Trend towards decrease | Not significant | |
| Celecoxib (20 µM) | Decreased | 40-50% | |
| IL-12p70 | Ibuprofen (100 µM) | Significantly Decreased | >80% |
| Diclofenac (50 µM) | Significantly Decreased | >70% | |
| Celecoxib (20 µM) | Significantly Decreased | >90% | |
| IL-10 | Ibuprofen (100 µM) | No significant change | - |
| Diclofenac (50 µM) | Trend towards decrease | Not significant | |
| Celecoxib (20 µM) | Decreased | 50-60% |
Data summarized from a study on murine dendritic cells stimulated with TLR adjuvants.[4]
Table 3: Effect of Ibuprofen and Meloxicam on Pro-inflammatory Cytokine Production in a Mouse Model of SARS-CoV-2 Infection
| Cytokine | Treatment | Effect on Cytokine Levels in Lung Homogenate |
| IL-6 | Ibuprofen | Decreased |
| Meloxicam | Decreased | |
| TNF-α | Ibuprofen | Decreased |
| Meloxicam | Decreased | |
| CCL2 | Ibuprofen | Decreased |
| Meloxicam | Decreased | |
| GM-CSF | Ibuprofen | Decreased |
| Meloxicam | Decreased | |
| CXCL10 | Ibuprofen | Decreased |
| Meloxicam | Decreased | |
| IL-2 | Ibuprofen | Decreased |
| Meloxicam | Decreased |
Qualitative summary based on a study in a mouse model of SARS-CoV-2 infection, which observed that NSAID treatment decreased the production of a subset of cytokines induced by the infection.[5][6]
Experimental Protocols
1. Dexketoprofen and NLRP3 Inflammasome Activation in Human Macrophages
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and differentiated into macrophages.
-
Treatment: Macrophages were primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours. Following priming, cells were treated with varying concentrations of dexketoprofen (1 nM to 100 µM).
-
Stimulation: Inflammasome activation was induced by stimulating the cells with 5 mM ATP for 30 minutes or 10 µM nigericin for 30 minutes.
-
Cytokine Measurement: The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Death Assay: Lactate dehydrogenase (LDH) activity in the supernatant was measured to assess cell death.[1][3]
2. Comparative Analysis of NSAIDs on Cytokine Production by Murine Dendritic Cells
-
Cell Culture: Bone marrow cells were harvested from mice and cultured with GM-CSF to generate murine bone marrow-derived dendritic cells (mBMDCs).
-
Pre-incubation with NSAIDs: mBMDCs were pre-treated with celecoxib (20 µM), diclofenac (50 µM), or ibuprofen (100 µM) for 6 hours.
-
Stimulation: Cells were then stimulated for 2.5 hours with Toll-like receptor (TLR) adjuvants such as LPS, CpG, or R848.
-
Cytokine Measurement: After an overnight rest in fresh medium, the concentrations of IL-10, IL-12, TNF-α, and IL-6 in the culture supernatant were measured by ELISA.[4]
Mandatory Visualization
Caption: Contrasting signaling pathways of NSAIDs.
Caption: General experimental workflow for studying NSAID effects.
Discussion and Conclusion
The available evidence indicates that the effects of NSAIDs on cytokine expression are not uniform and extend beyond the simple inhibition of prostaglandin (B15479496) synthesis. While NSAIDs like ibuprofen, diclofenac, and celecoxib generally exhibit a suppressive effect on the production of key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12, the action of dexketoprofen appears to be more nuanced.
A significant finding is the potential for dexketoprofen to enhance the activation of the NLRP3 inflammasome, leading to an increased release of the potent pro-inflammatory cytokine IL-1β in human macrophages.[1][2][3] This is a critical consideration for therapeutic applications where IL-1β is a major driver of pathology. This effect contrasts with the observed inhibitory actions of other NSAIDs on different cytokine pathways in other immune cell types.[4][5]
For drug development professionals, these findings underscore the importance of a detailed immunopharmacological profiling of NSAID candidates. The differential effects on cytokine expression suggest that specific NSAIDs could be selected for particular inflammatory conditions based on the underlying cytokine milieu. For instance, in diseases where IL-1β is a key pathogenic factor, the choice of dexketoprofen might warrant careful consideration. Conversely, the broad-spectrum cytokine inhibition by celecoxib or ibuprofen might be advantageous in other inflammatory contexts.
Further head-to-head comparative studies under standardized experimental conditions are necessary to fully elucidate the relative potency and spectrum of activity of dexketoprofen versus other NSAIDs on a wider range of cytokines and in different cell types and disease models. Such studies will be invaluable for the rational design and application of anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSAIDs affect dendritic cell cytokine production | PLOS One [journals.plos.org]
- 5. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Dexketoprofen's COX-2 Selectivity: A Comparative Analysis in Isolated Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dexketoprofen's cyclooxygenase-2 (COX-2) selectivity against other non-steroidal anti-inflammatory drugs (NSAIDs) based on data from isolated enzyme assays. The information is intended to assist researchers and professionals in drug development in understanding the biochemical profile of Dexketoprofen.
Executive Summary
Dexketoprofen, the S-(+)-enantiomer of ketoprofen, is a potent inhibitor of both COX-1 and COX-2 enzymes. In isolated enzyme assays, Dexketoprofen demonstrates a preferential, though not highly selective, inhibition of COX-2 over COX-1. Its COX-2 selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, positions it as a more potent inhibitor of COX-2 compared to some traditional NSAIDs, but less selective than coxibs. This guide presents a compilation of in vitro inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways and assay workflows to facilitate a comprehensive understanding of Dexketoprofen's COX-2 selectivity.
Comparative Inhibitory Activity of NSAIDs against COX-1 and COX-2
The following table summarizes the 50% inhibitory concentrations (IC50) of Dexketoprofen and other commonly used NSAIDs against purified COX-1 and COX-2 enzymes. The data has been compiled from various in vitro studies. It is important to note that absolute IC50 values can vary between different experimental setups. Therefore, the COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is a crucial metric for comparing the relative selectivity of these compounds under the conditions of a specific assay. A higher selectivity index indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Dexketoprofen (S-(+)-Ketoprofen) | 1.9 [1] | 27 [1] | 0.07 |
| Ibuprofen | 13,000 | 370,000 | 0.04 |
| Naproxen | 8,700 | 5,200 | 1.67 |
| Indomethacin | 280 | - | - |
| Diclofenac | - | - | - |
| Celecoxib | - | - | >100 |
| Rofecoxib | >100,000 | 18 | >5555 |
| Meloxicam | 2,100 | 270 | 7.78 |
| Piroxicam | 3,600 | 430 | 8.37 |
| Ketorolac | 20 | 20 | 1 |
Note: The IC50 values for some drugs were not available in the provided search results in a directly comparable format and are therefore omitted. The presented data is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
A standardized in vitro assay using isolated enzymes is essential for determining and comparing the COX-1 and COX-2 inhibitory potential of compounds like Dexketoprofen. Below is a detailed methodology representative of such an assay.
Isolated Enzyme Inhibition Assay Protocol
1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., Dexketoprofen) against purified COX-1 and COX-2 enzymes.
2. Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., Dexketoprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, for colorimetric assays, or a fluorescent probe for fluorometric assays)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
3. Enzyme and Reagent Preparation:
-
The purified COX-1 and COX-2 enzymes are diluted to the desired working concentration in the reaction buffer.
-
Arachidonic acid is prepared as a stock solution and then diluted to the final working concentration in the reaction buffer.
-
Heme is prepared as a stock solution and diluted in the reaction buffer.
-
The test compound is serially diluted to achieve a range of concentrations for IC50 determination.
4. Assay Procedure:
-
To each well of a 96-well microplate, add the reaction buffer, diluted heme, and the diluted enzyme (either COX-1 or COX-2).
-
Add the various dilutions of the test compound or the vehicle control (solvent alone) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately add the detection reagent.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
5. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the activity in the vehicle control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
The COX-2 selectivity index is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
Visualizations
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the action of Dexketoprofen.
Experimental Workflow for In Vitro COX Inhibition Assay
This diagram outlines the key steps involved in a typical isolated enzyme assay to determine the inhibitory activity of a compound against COX-1 and COX-2.
Caption: Workflow for an in vitro isolated enzyme assay for COX inhibition.
References
A Comparative Analysis of Dexketoprofen and Tramadol in Preclinical Pain Models
A Guide for Researchers in Analgesic Drug Development
Introduction
The management of moderate to severe pain is a critical area of pharmacological research. Multimodal analgesia, an approach that combines drugs with different mechanisms of action, is a leading strategy to enhance efficacy while potentially mitigating the dose-related side effects of individual agents. This guide provides a comparative analysis of two commonly studied analgesics, dexketoprofen (B22426) and tramadol (B15222), focusing on their performance in animal pain models. Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID), while tramadol is a centrally-acting synthetic opioid analgesic with additional monoaminergic activity.[1][2] Preclinical studies have consistently demonstrated that the combination of these two agents can produce synergistic analgesic effects, making this a pairing of significant interest for clinical development.[3][4] This document synthesizes data on their individual and combined efficacy, details their mechanisms of action, and outlines the experimental protocols used for their evaluation.
Mechanism of Action: Distinct and Complementary Pathways
Dexketoprofen and tramadol achieve their analgesic effects through fundamentally different, yet complementary, signaling pathways.
Dexketoprofen: As an NSAID, dexketoprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[5][6][7] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and pain sensitization.[5] This peripheral and central action reduces the inflammatory response and decreases the sensitivity of nociceptive nerve fibers.[5][7]
Tramadol: Tramadol possesses a dual mechanism of action.[8] It is a weak agonist of the µ-opioid receptor, and its primary metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for this receptor, contributing substantially to its opioid-like analgesic effects.[2][9][10] Concurrently, tramadol inhibits the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the central nervous system.[8][11] This increases the concentration of these neurotransmitters in the synaptic cleft, which in turn enhances the activity of descending pain-inhibitory pathways.
Experimental Protocols
The analgesic properties of dexketoprofen and tramadol have been evaluated using a variety of standardized animal pain models designed to simulate different clinical pain states.
Common Animal Pain Models:
-
Thermal Pain Models (Hot Plate, Tail Flick): These models assess the response to a noxious heat stimulus.[3][12] The latency for the animal to exhibit a pain response (e.g., licking a paw, flicking its tail) is measured. These tests are particularly sensitive to centrally-acting analgesics like opioids.[13]
-
Mechanical Nociception Models (Von Frey Test): Calibrated filaments are applied to the animal's paw to determine the mechanical force required to elicit a withdrawal reflex.[12][14] This model is used to measure mechanical allodynia and hyperalgesia, common in neuropathic and postoperative pain.
-
Inflammatory Pain Models (Formalin, Carrageenan, CFA): These models involve injecting a chemical irritant (formalin, carrageenan, or Complete Freund's Adjuvant) into the paw to induce an inflammatory response and pain-like behaviors (e.g., licking, flinching).[1][3] The formalin test is notable for producing a biphasic response: an early, acute phase (neurogenic pain) and a later, tonic phase (inflammatory pain).[15]
-
Visceral Pain Models (Acetic Acid Writhing Test): An intraperitoneal injection of a dilute acid solution induces characteristic stretching and writhing behaviors, which are counted to quantify visceral pain.[1][16]
-
Postoperative Pain Models (Plantar Incision): A surgical incision is made on the plantar surface of a hind paw to mimic postoperative pain, leading to thermal and mechanical hypersensitivity.[14]
General Experimental Workflow:
The evaluation of analgesics follows a structured workflow to ensure reliable and reproducible results. This typically involves acclimatizing the animals, establishing a baseline pain threshold, administering the test compounds, and then re-evaluating the pain response at multiple time points.
Comparative Efficacy and Potency
Studies consistently show that both dexketoprofen and tramadol produce dose-dependent antinociception across various pain models.[1] However, their potency and efficacy vary depending on the specific pain modality being tested.
Table 1: Comparative Potency of Dexketoprofen and Tramadol
| Pain Model | Animal | Key Finding | Citation |
|---|---|---|---|
| Formalin Test (Phase I) | Mice | Tramadol is 5.2 times more potent than Dexketoprofen. | [1] |
| Formalin Test (Phase II) | Mice | Tramadol is 35 times more potent than Dexketoprofen. | [1] |
| Postincisional Pain | Mice | Dexketoprofen completely blocked hyperalgesia on day 1; Tramadol induced a 32% inhibition. | [14] |
| Thermal Pain (Hot Plate) | Rats | Both drugs showed significant analgesic efficacy; Tramadol (10mg/kg) reached maximum effect earliest. | [12] |
| Mechanical Pain (Von Frey) | Rats | Dexketoprofen was found to be more appropriate for mechanical pain than tramadol. |[12] |
Table 2: Summary of Analgesic Effects in Different Pain Models
| Pain Type | Dexketoprofen Efficacy | Tramadol Efficacy | Dexketoprofen + Tramadol Efficacy | Citations |
|---|---|---|---|---|
| Inflammatory Pain | High | High | Synergistic ; greater than individual agents. | [1][3] |
| Postoperative Pain | High (especially acute) | Moderate | Additive/Synergistic ; prevents hyperalgesia and inhibits pain sensitization. | [14][16] |
| Thermal Pain | Moderate | High | Synergistic | [1][12] |
| Mechanical Pain | High | Moderate | Synergistic | [12][14] |
| Visceral Pain | High | High | Synergistic |[1][16] |
Combination Therapy: Evidence of Synergy
A significant finding from preclinical research is the synergistic interaction between dexketoprofen and tramadol.[3][16] Isobolographic analysis, a standard method for assessing drug interactions, has revealed that when combined, the effective dose for each drug is lower than when administered alone.[1][3]
-
Synergy in Multiple Models: A synergistic effect has been demonstrated in models of acute, inflammatory, and postoperative pain, including the acetic acid writhing, tail flick, and formalin tests.[1][3]
-
Optimal Ratio: The synergy is often most pronounced when the drugs are combined in a 1:1 potency ratio.[1] Altering this ratio could potentially shift the interaction from synergistic to additive or even antagonistic.[1]
-
Clinical Implications: This synergy suggests that a combination therapy could achieve superior pain relief while using lower doses of each component, thereby reducing the risk of dose-dependent adverse effects.[3][4]
Comparative Side Effect Profile
An essential aspect of this comparison is the side effect profile, particularly concerning gastrointestinal transit.
-
Tramadol: As an opioid agonist, tramadol can cause a dose-related inhibition of gastrointestinal transit, leading to constipation.[1] However, this effect is generally considered less severe than that of traditional opioids like morphine.[4]
-
Dexketoprofen: Dexketoprofen alone was not found to produce a dose-related inhibition of gastrointestinal transit.[1]
-
Combination: Interestingly, studies have shown that in a fixed-dose combination, dexketoprofen can antagonize or counteract the constipating effects of tramadol.[1][4] This suggests a potential clinical benefit of the combination beyond enhanced analgesia.
Conclusion
The preclinical data from animal models provide a strong rationale for the clinical use and further investigation of a dexketoprofen and tramadol combination.
-
Distinct Mechanisms: Dexketoprofen acts primarily as a peripheral and central anti-inflammatory agent by inhibiting prostaglandin synthesis, while tramadol acts centrally via weak µ-opioid agonism and inhibition of serotonin/norepinephrine reuptake.[5][8]
-
Complementary Efficacy: Tramadol generally shows higher potency in models of thermal pain, whereas dexketoprofen is highly effective against inflammatory and mechanical pain.[12]
-
Synergistic Interaction: The combination of dexketoprofen and tramadol, particularly in a 1:1 potency ratio, produces a synergistic analgesic effect across a broad range of pain models.[1][3] This allows for effective analgesia with reduced doses of each agent.
-
Favorable Side Effect Profile: The combination may offer a better safety profile, as dexketoprofen can mitigate the opioid-induced inhibition of gastrointestinal transit caused by tramadol.[1][4]
For researchers and drug development professionals, the evidence strongly supports that the multimodal approach of combining dexketoprofen and tramadol offers a comprehensive strategy for managing moderate-to-severe pain, addressing nociceptive, inflammatory, and central sensitization components.
References
- 1. Effects of tramadol and dexketoprofen on analgesia and gastrointestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antinociceptive and anti-exudative synergism between dexketoprofen and tramadol in a model of inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PathWhiz [pathbank.org]
- 6. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 7. hexiapharm.com [hexiapharm.com]
- 8. droracle.ai [droracle.ai]
- 9. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tramadol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antihyperalgesic effects of dexketoprofen and tramadol in a model of postoperative pain in mice - effects on glial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of Dexketoprofen Trometamol and Rofecoxib in Pain and Inflammation Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Performance of a Non-Selective NSAID versus a COX-2 Selective Inhibitor.
This guide provides a comparative overview of dexketoprofen (B22426) trometamol, the active S(+) enantiomer of ketoprofen, and rofecoxib (B1684582), a selective cyclooxygenase-2 (COX-2) inhibitor, based on their preclinical performance in established pain and inflammation models. The data herein is compiled from publicly available experimental studies to offer an objective comparison of their mechanisms of action and analgesic efficacy.
Mechanism of Action: COX Enzyme Inhibition
The primary mechanism for both dexketoprofen and rofecoxib involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of pain, inflammation, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.
Rofecoxib was developed as a selective inhibitor of COX-2, with the therapeutic goal of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1] Dexketoprofen, conversely, is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.
References
Validating the Anti-inflammatory Effect of Dexketoprofen Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Dexketoprofen with other common non-steroidal anti-inflammatory drugs (NSAIDs), focusing on the validation of these effects through gene expression analysis. The information presented herein is supported by experimental data from published studies and includes detailed protocols for replication and further investigation.
Introduction to Dexketoprofen and its Anti-inflammatory Mechanism
Dexketoprofen is the S-(+)-enantiomer of the NSAID ketoprofen (B1673614) and is known for its potent analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, Dexketoprofen effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This established mechanism of action provides a strong basis for investigating its downstream effects on the expression of a wide array of genes involved in the inflammatory cascade.
Comparative Analysis of Anti-inflammatory Effects at the Gene Expression Level
While the primary mechanism of COX inhibition is common to most NSAIDs, their specific effects on the expression of inflammatory genes can vary. This section compares the known or expected effects of Dexketoprofen on the expression of key inflammatory genes with those of other commonly used NSAIDs like Ibuprofen (B1674241) and Lornoxicam.
It is important to note that while extensive gene expression profiling data for Dexketoprofen is still emerging, we can infer its likely effects based on its mechanism of action and comparative studies with other NSAIDs.
Table 1: Comparative Effects of NSAIDs on the Gene Expression of Key Inflammatory Markers
| Gene Target | Dexketoprofen (Expected/Observed) | Ibuprofen (Observed) | Lornoxicam (Observed) | Reference |
| COX-2 (PTGS2) | ↓ (Inferred) | ↓ | ↓ (Inferred) | General NSAID mechanism |
| TNF-α | ↓ (Inferred) | ↓ | ↓ (Inferred) | General NSAID mechanism |
| IL-6 | ↓ (Inferred) | ↓ [2] | ↓ (Inferred) | [2] |
| IL-1β | ↓ (Inferred) | ↓ | ↓ (Inferred) | General NSAID mechanism |
| COL1A1 | ↓ [3][4] | Not Reported | ↓ [3][4] | [3][4] |
| Aggrecan (ACAN) | ↑ [5] | Not Reported | ↑ [5] | [5] |
| COL2A1 | ↑ [5] | Not Reported | ↑ [5] | [5] |
Note: "↓" indicates downregulation, and "↑" indicates upregulation. "Inferred" indicates that the effect is expected based on the known mechanism of action of NSAIDs, while "Observed" indicates direct experimental evidence from the cited literature.
A study comparing Dexketoprofen and Lornoxicam showed that both drugs decreased the expression of the COL1A1 gene in mouse fibroblast cells, suggesting an effect on tissue remodeling.[3][4] Conversely, in a model of chondrogenic differentiation, both Dexketoprofen and Lornoxicam were found to increase the expression of Aggrecan and COL2A1, markers for cartilage formation.[5] In studies with Ibuprofen, it was observed to downregulate the expression of the pro-inflammatory cytokine IL-6 in human chondrocytes under inflammatory conditions.[2] Based on the shared mechanism of action, it is highly probable that Dexketoprofen exerts similar downregulatory effects on key pro-inflammatory cytokines like TNF-α and IL-1β.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Dexketoprofen at the molecular level can be visualized through its influence on key signaling pathways and the experimental workflow used to validate these effects.
Caption: Dexketoprofen's mechanism of action in inhibiting the COX pathway and its expected downstream effects on NF-κB mediated inflammatory gene expression.
Caption: A stepwise workflow for validating the anti-inflammatory effects of Dexketoprofen using RT-qPCR.
Experimental Protocols
This section provides a detailed methodology for conducting in vitro experiments to validate the anti-inflammatory effects of Dexketoprofen and compare them with other NSAIDs through gene expression analysis.
Protocol 1: In Vitro Model of Inflammation and NSAID Treatment
1. Cell Culture:
-
Culture a relevant cell line (e.g., human macrophage-like THP-1 cells, primary chondrocytes, or fibroblast-like synoviocytes) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Inflammatory Stimulation:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Induce an inflammatory response by treating the cells with an appropriate stimulus. For example:
-
Macrophages (THP-1): Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Chondrocytes: Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL.
-
3. Drug Treatment:
-
Prepare stock solutions of Dexketoprofen, Ibuprofen, and Lornoxicam in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of each NSAID for 1-2 hours before adding the inflammatory stimulus.
-
Include a vehicle control (solvent only) and a positive control (inflammatory stimulus only).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) to analyze gene expression at different time points.
Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
1. RNA Extraction:
-
At the end of the treatment period, lyse the cells directly in the culture wells using a lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.[6]
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[7]
-
Follow the manufacturer's instructions for the reverse transcription reaction.
3. Real-Time qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, COX-2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.[8]
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the drug-treated groups to the inflammatory stimulus-only group.[8]
Conclusion
Gene expression analysis provides a powerful tool for validating and comparing the anti-inflammatory effects of Dexketoprofen and other NSAIDs. The provided protocols and comparative data serve as a valuable resource for researchers investigating the molecular mechanisms of anti-inflammatory drugs. While Dexketoprofen's primary mechanism of COX inhibition is well-understood, further studies focusing on its comprehensive gene expression signature will provide deeper insights into its therapeutic actions and potential for differential effects compared to other NSAIDs. This will ultimately contribute to a more rational use of these important medications in clinical practice.
References
- 1. Immunomodulation by tramadol combined with acetaminophen or dexketoprofen: In vivo animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lokmanhekimhs.com [lokmanhekimhs.com]
- 4. Assessing the Effects of Lornoxicam and Dexketoprofen on Mouse Fibroblast Cells | AVESİS [avesis.lokmanhekim.edu.tr]
- 5. jddtonline.info [jddtonline.info]
- 6. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Dexketoprofen (trometamol)
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Dexketoprofen trometamol. Adherence to these procedures is critical for ensuring personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling Dexketoprofen trometamol, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] | Protects against dust particles and splashes. |
| Face Shield | Recommended when there is a significant risk of splashing.[4] | Provides broader facial protection. | |
| Skin Protection | Gloves | Chemically resistant, impervious gloves (e.g., nitrile). Must be inspected before use.[2][3][5] | Prevents skin contact with the substance. |
| Protective Clothing | Fire/flame resistant and impervious clothing.[2][3] A lab coat is standard. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[3] | Required when engineering controls (e.g., fume hood) are insufficient or during spill cleanup to prevent inhalation of dust. |
Operational and Disposal Plans
Handling and Storage:
-
Handle Dexketoprofen trometamol in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep the substance away from food, drink, and animal feedingstuffs.[6]
Accidental Release Measures:
-
In case of a spill, evacuate unnecessary personnel from the area.[5]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1][4]
-
Avoid generating dust during cleanup.[3] Use a method such as vacuuming or sweeping up the material with an inert absorbent and place it into a suitable, labeled container for disposal.[1]
-
Prevent the substance from entering drains, waterways, or soil.[1]
Disposal:
-
Dispose of Dexketoprofen trometamol and its containers in accordance with all applicable federal, state, and local regulations.[1]
-
The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[2]
-
Do not reuse empty containers; they should be disposed of as unused product.[1]
First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Procedural Workflow for Handling Dexketoprofen Trometamol
The following diagram outlines the standard procedure for safely handling Dexketoprofen trometamol in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
